8-Bromooctanoic acid

Catalog No.
S666759
CAS No.
17696-11-6
M.F
C8H15BrO2
M. Wt
223.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromooctanoic acid

CAS Number

17696-11-6

Product Name

8-Bromooctanoic acid

IUPAC Name

8-bromooctanoic acid

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

InChI

InChI=1S/C8H15BrO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11)

InChI Key

BKJFDZSBZWHRNH-UHFFFAOYSA-N

SMILES

C(CCCC(=O)O)CCCBr

Canonical SMILES

C(CCCC(=O)O)CCCBr

8-Bromooctanoic acid melting point 35-39 °C

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Properties

The table below summarizes key technical data for 8-Bromooctanoic acid.

Property Value / Description
CAS Registry Number 17696-11-6 [1] [2]
Molecular Formula C₈H₁₅BrO₂ [1] [3]
Molecular Weight 223.11 g/mol [1] [3]
Melting Point 35-39 °C [1]; 35-37 °C (lit.) [4] [2]
Boiling Point 150 °C/2 mmHg [1]; 147-150 °C/2 mmHg (lit.) [2]
Appearance White to orange to green powder or lump [1]; off-white powder [4]
Purity >97.0% (T) [1]
Storage Refrigerated (0-10°C) [1]; Sealed in dry, room temperature [2]

Key Experimental Protocols

This compound is commonly used to synthesize key intermediates. One notable application is the synthesis of oxonan-2-one, a 9-membered lactone, which can be challenging to prepare by other methods.

Synthesis of Oxonan-2-one from this compound [5]

This protocol offers an efficient alternative to traditional Baeyer-Villiger oxidation, which can require long reaction times and present purification difficulties.

  • Reaction Setup: this compound is treated with tetra-n-butylammonium fluoride trihydrate (TBAF·3H₂O) in tert-butanol.
  • Reaction Conditions: The mixture is heated at 70 °C overnight.
  • Work-up and Isolation: The lactone product is isolated using standard column chromatography to remove trace amounts of side products like 8-fluorooctanoic acid.
  • Yield: This method provides oxonan-2-one in 70% yield [5].

Safety and Handling Information

This compound is corrosive and requires careful handling.

  • Hazard Statements: H314 - Causes severe skin burns and eye damage [1] [2].
  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area and avoid breathing its dust [1].
  • Storage: Store in a cool, dry, and well-sealed container, away from strong oxidizing agents and strong bases [2] [6].

Reactivity and Functionalization Pathways

The carboxylic acid and terminal bromine groups enable diverse chemical transformations, making this compound a flexible building block. The diagram below outlines its core reactivity and common pathways for functionalization.

G This compound Core Reactivity and Applications This compound This compound Carboxylic Acid Group Carboxylic Acid Group This compound->Carboxylic Acid Group Terminal Bromine Group Terminal Bromine Group This compound->Terminal Bromine Group Amide Coupling Amide Coupling Carboxylic Acid Group->Amide Coupling  With amines  (EDC, HATU, DCC) Nucleophilic Substitution Nucleophilic Substitution Terminal Bromine Group->Nucleophilic Substitution  Good leaving group Stable Amide Bonds Stable Amide Bonds Amide Coupling->Stable Amide Bonds 8-Mercaptooctanoic Acid\n(Thiol derivative) 8-Mercaptooctanoic Acid (Thiol derivative) Nucleophilic Substitution->8-Mercaptooctanoic Acid\n(Thiol derivative) Lactonization\n(e.g., to Oxonan-2-one) Lactonization (e.g., to Oxonan-2-one) Nucleophilic Substitution->Lactonization\n(e.g., to Oxonan-2-one)

Key Information for Professionals

This compound is a valuable intermediate in organic synthesis. Its well-characterized physical properties, clear safety profile, and utility in efficient synthetic protocols like lactone formation make it a reliable choice for research and development, particularly in constructing complex molecules for pharmaceutical applications.

References

8-Bromooctanoic acid solubility ethanol ethyl acetate

Author: Smolecule Technical Support Team. Date: February 2026

Basic Physical Properties and Solubility

The table below summarizes the key physical properties of 8-Bromooctanoic acid (CAS 17696-11-6) based on the search results [1] [2] [3].

Property Value / Description
Molecular Formula C₈H₁₅BrO₂ [1] [3] [4]
Molecular Weight 223.11 g/mol [1] [3] [4]
Melting Point 35-37 °C (lit.) [1] [2] [3]
Boiling Point 147-150 °C at 2 mmHg (lit.) [1] [2] [3]
Form White to cream crystalline powder or off-white powder [1] [3]
Solubility in Water Slightly soluble [1] [3] [4]
Solubility in Ethanol Information not explicitly found
Solubility in Ethyl Acetate Information not explicitly found
Other Solubility Data Slightly soluble in chloroform and methanol [1] [3] [4]

Experimental Context and Synthesis

While quantitative solubility data is unavailable, the search results provide context on how this compound is handled in the laboratory, which can serve as a qualitative guide.

  • Synthesis Procedure: A common synthesis method for this compound involves the hydrolysis of its ethyl ester precursor, Ethyl 8-bromooctanoate. The procedure uses ethyl acetate to extract the product from the aqueous reaction mixture after acidification [1] [3]. This indicates that this compound has sufficient solubility in ethyl acetate for it to be a practical extraction solvent.
  • Purification and Handling: The compound is recommended to be sealed in dry and stored at room temperature [1] [3]. Its physical form is a low-melting-point solid, which may become liquid during handling in a typical lab environment.

Experimental Workflow for Handling and Purification

Based on the synthesis and handling information, the following diagram outlines a general experimental workflow for the purification of this compound, which leverages its solubility properties:

Start Reaction Mixture (Acidified Aqueous Solution) Extraction Liquid-Liquid Extraction with Ethyl Acetate Start->Extraction Combine Combine Organic Layers Extraction->Combine Wash Wash with Sat. NaHCO₃ and Sat. NaCl Combine->Wash Dry Dry over Anhydrous Na₂SO₄ Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Product Crude this compound (Colorless Oil or Solid) Concentrate->Product

Workflow for the isolation of this compound after synthesis.

Safety and Handling Considerations

This compound is a corrosive substance [1] [2] [4]. When working with this compound in the lab, especially during processes involving heating or dissolution, you must adhere to the following safety precautions [1] [2] [3]:

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (eyeshields, faceshields) [1] [4].
  • Respiratory Protection: Use a type P3 (EN 143) respirator cartridge if ventilation is insufficient [2].
  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed or in case of skin contact, seek medical attention immediately [1] [3].

References

8-Bromooctanoic acid GHS hazard classification

Author: Smolecule Technical Support Team. Date: February 2026

GHS Hazard Classification Summary

The GHS classification for 8-Bromooctanoic acid is consistent across multiple chemical suppliers and databases [1] [2] [3].

GHS Element Classification
Pictogram GHS05 "Corrosion" [1] [2] [4]
Signal Word Danger [1] [2] [4]

| Hazard Statements (H-Codes) | H314: Causes severe skin burns and eye damage [2] [5] [4]. H290: May be corrosive to metals [2]. | | Hazard Class | • Skin Corrosion/Irritation, Category 1B [1] • Corrosive to Metals, Category 1 [2] |

Precautionary and Response Measures

For safe handling, the following precautionary (P-Codes) and first aid measures are recommended.

Category Statements

| Precautionary Statements (Prevention) | P260: Do not breathe dusts or mists [2] [5]. P264: Wash skin thoroughly after handling [2]. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection [2] [5]. | | Precautionary Statements (Response) | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting [2]. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower [2]. P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor [2]. P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor [2] [5]. | | Precautionary Statements (Storage/Disposal) | P405: Store locked up [2]. P501: Dispose of contents/container to an approved waste disposal plant [2]. |

Storage and Handling Protocols

For researchers handling this material, the following storage, personal protective equipment (PPE), and first aid protocols are critical.

Aspect Recommendation

| Storage Conditions | • Store in a corrosive-resistant container with a resistant inner liner [2]. • Keep sealed in a dry environment [3] [4]. Some suppliers recommend refrigerated storage (0-10°C) [2]. | | Personal Protective Equipment (PPE) | • Eye and Face Protection: Use eyeshields and faceshields [1] [4]. • Hand Protection: Wear protective gloves [1] [2]. • Respiratory Protection: Use a type P3 (EN 143) respirator cartridges [1] [4]. | | Transport Information | • UN Number: UN 3261 [2] [5]Hazard Class: 8 (Corrosive) [2] [4]Packing Group: III (Note: One source lists Packing Group II, but III is more common) [2] [5] [4] |

Hazard Communication Diagram

The diagram below illustrates the logical relationship between the identified hazards of this compound and the corresponding GHS communication elements, which form the foundation of its safety label.

G GHS Hazard Communication Logic Hazard Identified Hazards Class Hazard Classification • Skin Corrosion, Cat. 1B • Corrosive to Metals, Cat. 1 Hazard->Class Pictogram GHS Pictogram GHS05: Corrosion Class->Pictogram SignalWord Signal Word Danger Class->SignalWord HStatement Hazard Statement H314: Causes severe skin burns and eye damage Class->HStatement PStatement Precautionary Statement P280, P305+P351+P338, etc. HStatement->PStatement Leads to

GHS hazard communication logic flow

Experimental Safety Note

When using this compound in experimental protocols, its properties as a solid at room temperature (melting point 35-37°C) and slight solubility in water require careful risk assessment [3] [4]. All weigh-out and handling procedures should be conducted in a certified fume hood to prevent inhalation of dusts or mists, as indicated by precautionary statement P260 [2].

References

8-Bromooctanoic acid storage refrigerated 0-10°C

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Storage Specifications

8-Bromooctanoic acid (CAS 17696-11-6) is an 8-carbon chain fatty acid with a terminal bromine atom and a carboxylic acid group, making it a versatile building block in organic synthesis [1].

Key Physical and Chemical Properties

Property Specification / Value Reference
CAS Number 17696-11-6 [2]
Molecular Formula C₈H₁₅BrO₂ [2]
Molecular Weight 223.11 g/mol [2]
Purity >97.0%(T) / 97% [2] [3]
Physical State (at 20°C) Solid; White to Orange to Green powder to lump [2]
Melting Point 35.0 to 39.0 °C / 35-37 °C (lit.) [2] [3]
Boiling Point 150 °C/2 mmHg / 147-150 °C/2 mmHg (lit.) [2] [3]
pKa 4.77 ± 0.10 (Predicted) [4]
Storage Temperature Refrigerated (0-10°C) [2]

Safety, Handling, and Storage Protocols

Proper handling and storage are critical due to the compound's corrosive nature.

  • Hazard and Precautionary Statements: The compound is classified as Corrosive (Hazard Class 8) [4]. Key safety information from supplier Safety Data Sheets is summarized below.
  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection [2]. Use type P3 (EN 143) respirator cartridges if there is a risk of inhaling dusts or mists [3].
  • Storage Details: The product must be stored locked up in a corrosive resistant container with a resistant inner liner and kept only in its original container [2]. The specific requirement is Refrigerated (0-10°C) [2].
  • First Aid Measures:
    • IF ON SKIN: Take off contaminated clothing immediately. Rinse skin with water/shower [2].
    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing. Immediately call a POISON CENTER/doctor [2].
    • IF SWALLOWED: Rinse mouth. Do NOT induce vomiting [2].
    • IF INHALED: Remove person to fresh air. Immediately call a POISON CENTER/doctor [2].

Hazard and Safety Summary | Category | Description | | :--- | :--- | | GHS Pictogram | | | Signal Word | Danger | [2] [3] | | Hazard Statements (H-Codes) | H314: Causes severe skin burns and eye damage [2]. | | Precautionary Statements (P-Codes) | P260, P264, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405, P501 [2]. | | Transport Information | UN Number: UN3261 | Packing Group: III [2]. |

Applications in Research and Synthesis

This compound is a valuable cross-linking reagent in chemical synthesis, with two functional groups that allow for sequential reactions [3] [1].

G cluster_nucleophilic Path A: Nucleophilic Substitution cluster_coupling Path B: Amide Coupling BromooctanoicAcid This compound (C₈H₁₅BrO₂) StepA1 Bromine as leaving group BromooctanoicAcid->StepA1 StepB1 Carboxylic Acid activation (using EDC, HATU, DCC) BromooctanoicAcid->StepB1 StepA2 Reaction with Nucleophile (Nu⁻) StepA1->StepA2 ProductA e.g., 8-Mercaptooctanoic acid StepA2->ProductA StepB2 Reaction with Amine (R-NH₂) StepB1->StepB2 ProductB Stable Amide Bond Formation StepB2->ProductB

Synthesis pathways for this compound applications

  • Nucleophilic Substitution: The terminal bromine is a good leaving group, allowing the molecule to react with nucleophiles. For instance, it can be used to prepare 8-mercaptooctanoic acid, a compound used in the biosynthesis of lipoic acid [3] [1].
  • Amide Coupling: The carboxylic acid group can form stable amide bonds with amine-bearing biomolecules in the presence of coupling agents like EDC, HATU, or DCC [1]. This reaction is key for attaching functional groups, such as in the synthesis of triple helix-forming oligonucleotides (TFOs) linked to inhibitors [3].

Experimental Workflow for Handling

The diagram below outlines a standard workflow for handling this compound in a laboratory setting.

G Start Retrieval from Storage Step1 Inspect Container and Integrity Start->Step1 Step2 Weigh in Fume Hood Step1->Step2 Step3 Use Appropriate PPE: - Gloves - Eye/Face Protection - Lab Coat Step2->Step3 Pause Temporarily Seal & Store Safely Step2->Pause If interruption Step4 Execute Synthesis Step Step3->Step4 Step5 Seal Container Securely Step4->Step5 Step6 Return to 0-10°C Storage Step5->Step6 Pause->Step2

Experimental workflow for safe handling of this compound

Supplier and Pricing Information

For your convenience, here is a comparison of available suppliers and pricing. Note that prices are subject to change.

Supplier Product Number Purity Pack Size Price (USD) Citation
TCI Chemicals B1675 >97.0%(T) 5 g $77.00 [2]
TCI Chemicals B1675 >97.0%(T) 25 g $270.00 [2]
Sigma-Aldrich 257583 97% 1 g $44.70 [4]
Sigma-Aldrich 257583 97% 10 g $196.00 [4]
Santa Cruz Biotechnology sc-207197 N/A 10 g $290.00 [5]

References

synthesis of 8-Bromooctanoic acid from ethyl 8-bromooctanoate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of Starting Material and Product

The table below summarizes the key characteristics of the reactant and the product for easy comparison.

Property Ethyl 8-bromooctanoate (Starting Material) 8-Bromooctanoic acid (Product)
CAS Number 29823-21-0 [1] [2] [3] 17696-11-6 [4] [5] [6]
Molecular Formula C10H19BrO2 [1] [2] [3] C8H15BrO2 [4] [5] [6]
Molecular Weight 251.16 g/mol [1] [2] [3] 223.11 g/mol [4] [5] [6]
Physical Form Colorless to light yellow liquid [2] [7] White to off-white crystalline powder [6] [8]
Boiling Point 123°C/3 mm Hg [1] or 267.1°C at 760 mmHg [3] 147-150°C/2 mmHg [4] [6]
Melting Point Not Applicable (liquid) [3] 35-37 °C [4] [5] [6]
Density 1.2±0.1 g/cm³ [7] [3] 1.3±0.1 g/cm³ [5]
Flash Point 139.5±13.0 °C [7] [3] 136.8±23.2 °C [5]

Safety and Handling Information

Working with these chemicals requires strict adherence to safety protocols:

  • This compound is classified as Corrosive (Hazard Statement H314) [5] [6] [8]. It causes severe skin burns and eye damage.
  • Ethyl 8-bromooctanoate is generally classified as an Irritant (Xi) [1] [3].
  • Personal Protective Equipment (PPE) is essential. This includes:
    • Eye protection: Safety goggles or faceshields [4] [3].
    • Skin protection: Wear suitable protective clothing and chemical-resistant gloves [4] [3].
    • Respiratory protection: Use in a chemical fume hood is required [3]. For the acid, wearing a respirator with appropriate cartridges is recommended [4] [5].

Detailed Synthesis Protocol

The following diagram illustrates the core hydrolysis reaction for this synthesis:

G A Ethyl 8-bromooctanoate (C10H19BrO2) B Reaction with NaOH / EtOH A->B Step 1 C This compound (C8H15BrO2) B->C Acidification with HCl

The synthesis is achieved via a base-catalyzed ester hydrolysis, followed by acidification [6].

Step-by-Step Experimental Procedure

This protocol is adapted from a published synthetic route [6].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 8-bromooctanoate (1.0 g, 3.98 mmol) in anhydrous ethanol (10 mL). Place the flask in an ice-water bath to cool the mixture to 0°C with stirring [6].

  • Hydrolysis: Slowly add 1 M sodium hydroxide (NaOH) solution (3.98 mL, 3.98 mmol) dropwise to the stirred solution at 0°C. Continue stirring the reaction mixture at this temperature for 5 hours [6]. Monitor the reaction by TLC to confirm the consumption of the starting ester.

  • Work-up:

    • After completion, carefully acidify the reaction mixture to pH ~1-2 using 1 M hydrochloric acid (HCl) solution [6].
    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 10 mL) [6].
    • Combine the organic extracts and wash them sequentially with:
      • Saturated sodium bicarbonate (NaHCO₃) solution (2 × 20 mL) - Caution: Gas evolution.
      • Saturated sodium chloride (NaCl) solution (2 × 20 mL) to brine the organic layer [6].
  • Purification and Isolation:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
    • Filter off the solid desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator.
    • The reported yield for this procedure is 0.86 g (97%) of this compound as a colorless oil that may solidify upon cooling [6]. For higher purity, the product can be further purified by recrystallization.

Application Notes for Researchers

  • Reaction Suitability: This one-pot hydrolysis is a robust and high-yielding method to convert the ester into the carboxylic acid. The this compound produced is a valuable cross-linking reagent and building block. It can be used, for example, to synthesize 8-mercaptooctanoic acid or to attach functional groups to molecules in medicinal chemistry [4] [6].
  • Quality Control: Purity of the final product can be confirmed by analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or HPLC. The specifications from commercial suppliers often require the related substance (this compound) in the starting ethyl ester to be 0.5% maximum [2], which helps ensure a high-quality final product.
  • Scalability: While this protocol is on a millimole scale, the reaction conditions are generally adaptable to larger scales. Ensure that the cooling and mixing efficiency are maintained during scale-up.

References

8-Bromooctanoic acid hydrolysis to 8-hydroxyoctanoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Characterization

The table below summarizes the key identifiers and physical properties for the reactant and product, which are crucial for reaction setup, monitoring, and purification.

Property 8-Bromooctanoic Acid 8-Hydroxyoctanoic Acid
CAS Number 17696-11-6 [1] [2] [3] 764-89-6 [4]
Molecular Formula C₈H₁₅BrO₂ [1] [2] [3] C₈H₁₆O₃ [4]
Molecular Weight 223.11 g/mol [2] [3] [5] 160.21 g/mol [4]
Melting Point 35-37 °C (lit.) [1] [3] Information Missing
Boiling Point 147-150 °C/2 mmHg (lit.) [1] [3] Information Missing
Appearance White to cream crystalline powder [3] Information Missing

Safety and Handling Information

This compound is a corrosive substance and requires strict safety measures to handle.

  • Hazard Statements: H314 - Causes severe skin burns and eye damage [3] [6].
  • Precautionary Measures: Use personal protective equipment (PPE) including eyeshields, faceshields, gloves, and a respirator if dust is generated [1] [3].
  • Storage: Store sealed in a dry place at room temperature. It is classified as a combustible, corrosive hazardous material [1] [3] [6].

Detailed Experimental Protocol for Hydrolysis

The following procedure for synthesizing 8-Hydroxyoctanoic acid is adapted from a referenced synthesis method [3]. The workflow involves a hydrolysis reaction under basic conditions, followed by acidification to obtain the final product.

Start Reaction Setup Step1 Add 1M NaOH dropwise to ethyl 8-bromooctanoate in ethanol Start->Step1 Step2 Stir at 0°C for 5 hours Step1->Step2 Step3 Acidify with 1M HCl Step2->Step3 Step4 Extract with Ethyl Acetate Step3->Step4 Step5 Wash organic layers with sat. NaHCO₃ and brine Step4->Step5 Step6 Dry over Na₂SO₄, filter, and concentrate Step5->Step6 Step7 Obtain 8-Hydroxyoctanoic Acid Step6->Step7

Procedure
  • Reaction Setup: In a round-bottom flask equipped for stirring, dissolve 1.0 g (approximately 4.5 mmol) of ethyl 8-bromooctanoate in 10 mL of ethanol and cool the mixture to 0°C in an ice bath [3].
  • Hydrolysis: Slowly add 3.98 mL of 1M sodium hydroxide (NaOH) solution dropwise to the stirred, cooled solution [3].
  • Stirring: Continue stirring the reaction mixture at 0°C for 5 hours. Monitoring by TLC is recommended to track reaction completion [3].
  • Acidification: Once the reaction is complete, carefully acidify the mixture to pH ~1-2 using 1M hydrochloric acid (HCl) solution [3].
  • Extraction: Extract the acidified aqueous mixture three times with ethyl acetate (3 x 10 mL) [3].
  • Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and saturated sodium chloride (brine) solution (2 x 20 mL) [3].
  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the solid, and concentrate the filtrate under reduced pressure using a rotary evaporator [3].
  • Product: This should yield 8-Hydroxyoctanoic acid as a colorless oil. The reported yield for this method is 97% [3].
Key Application Notes
  • Carbon Source: Research indicates that using ethanol as a carbon source can significantly improve the activity of cytochrome P450 enzymes in biological systems for this hydroxylation. If you are developing a biocatalytic route, this is a critical factor [7].
  • Cofactor Limitation: In enzymatic syntheses, the availability of heme, a cofactor for P450 enzymes, has been identified as a limiting factor. Supplementing with hemin may improve yields [7].

Applications in Research

This compound is a versatile building block in organic synthesis. The diagram below illustrates its role in forming other valuable compounds.

BOA This compound HOA 8-Hydroxyoctanoic Acid BOA->HOA Hydrolysis MOA 8-Mercaptooctanoic Acid BOA->MOA For Lipoid Acid Biosynthesis [1] TFO TFO-Inhibitor Conjugates BOA->TFO Attach Oligonucleotides to Inhibitors [1]

  • Precursor to 8-Mercaptooctanoic Acid: It serves as a starting material for synthesizing 8-mercaptooctanoic acid, which is used in the biosynthesis of lipoic acid, an essential cofactor [1].
  • Bioconjugation: It is used to attach triple helix-forming oligonucleotides (TFOs) to inhibitors, creating complex molecules for biochemical research [1].
  • Industrial Relevance: Terminally hydroxylated fatty acids like 8-hydroxyoctanoic acid have broad applications and are considered industrially relevant. They can be produced de novo in engineered yeast strains from glucose or ethanol [7].

References

8-Bromooctanoic acid in biosynthesis of lipoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Lipoic Acid Biosynthesis: Pathways and Mechanisms

Lipoic acid (LA) is an essential organosulfur cofactor covalently bound to several key mitochondrial enzyme complexes involved in central metabolism [1] [2]. Unlike most cofactors, it is assembled directly on its cognate enzymes rather than being attached after synthesis [3].

The biosynthesis involves two primary pathways, summarized in the table below.

Pathway Key Enzymes Mechanism & Function

| De Novo Biosynthesis [4] [2] | LipB/LIPT2 (Octanoyltransferase): Transfers octanoate from ACP to target proteins. LipA/LIAS (Lipoic Acid Synthase): Inserts sulfur atoms at C6 and C8 positions. | Initiated by transferring octanoic acid from mitochondrial fatty acid synthesis type II. Octanoate is attached to a specific lysine residue on the lipoyl domain of E2 subunits or the H-protein. Sulfur insertion via radical SAM mechanism, requiring S-adenosylmethionine and an iron-sulfur cluster [4] [1]. | | Salvage Pathway [4] [1] | LplA (Lipoate Protein Ligase) | Uses exogenous free lipoic acid. Activates LA to lipoyl-AMP, then ligates it to the target protein [4]. This pathway is present in some bacteria like E. coli but is absent or non-functional in yeast and mammals [4]. |

The following diagram illustrates the core de novo biosynthetic pathway in plants and mammals.

lipoic_acid_biosynthesis Octanoyl_ACP Octanoyl-ACP (FASII Intermediate) LipB Enzyme: LipB/LIPT2 (Octanoyltransferase) Octanoyl_ACP->LipB Substrate ACP ACP E2_Apo Apo Protein (E2 subunit or H-protein) E2_Apo->LipB Substrate E2_Oct Octanoylated Protein LipA Enzyme: LipA/LIAS (Lipoic Acid Synthase) E2_Oct->LipA Substrate E2_Lip Mature Lipoylated Protein LipB->ACP LipB->E2_Oct Reaction 1: Octanoyl Transfer LipA->E2_Lip Reaction 2: Sulfur Insertion dAdo 5'-Deoxyadenosine LipA->dAdo SAM S-Adenosylmethionine (SAM) SAM->LipA Sulfur Donor / Cofactor

8-Bromooctanoic Acid: Chemical Profile and Potential Applications

While octanoic acid is the known biological precursor, this compound is a chemically modified analog. Its properties are summarized in the table below.

Property Detail
CAS Number 17696-11-6 [5] [6]
Molecular Formula C₈H₁₅BrO₂ [5] [6]
Molecular Weight 223.11 g/mol [5] [6]
IUPAC Name This compound [6]
Appearance Off-white powder [6]
Melting Point 36-41°C [6]
Boiling Point 147-150°C at 2 mmHg [6]
Density 1.324 g/cm³ [6]
Safety Corrosive [6]. Classified as a Dangerous Good for transport [5].

In a research context, this compound could be hypothesized for use as:

  • A potential chain-terminating analog of octanoic acid to inhibit lipoic acid synthase (LipA/LIAS) and study pathway dysfunction.
  • A synthetic precursor in organic synthesis routes to produce lipoic acid or its analogs, given the bromide is a good leaving group for nucleophilic substitution, though this is not the natural biological route.

Experimental Protocol: Inhibiting Lipoic Acid Biosynthesis

This protocol outlines a hypothetical experiment using this compound to investigate lipoic acid biosynthesis inhibition in a cell culture model.

Objective: To assess the effect of this compound on lipoic acid synthesis and mitochondrial function in cultured mammalian cells.

Materials:

  • Cell line: HEK293 or HeLa cells.
  • Reagents: this compound (CAS 17696-11-6), dimethyl sulfoxide (DMSO), cell culture media, octanoic acid (positive control), phosphate-buffered saline (PBS), RIPA lysis buffer.
  • Antibodies: Anti-lipoic acid antibody, anti-β-actin antibody (loading control), HRP-conjugated secondary antibodies.
  • Equipment: Cell culture incubator, SDS-PAGE and western blot apparatus, spectrophotometer.

Method:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow to adhere overnight.
    • Prepare treatment media containing:
      • Group A: Vehicle control (e.g., 0.1% DMSO).
      • Group B: 100 µM this compound in DMSO.
      • Group C: 100 µM octanoic acid in DMSO (to assess normal precursor utilization).
    • Treat cells for 48-72 hours, refreshing the media with compounds every 24 hours.
  • Sample Collection and Analysis:

    • Harvesting: Wash cells with PBS and lyse in RIPA buffer. Centrifuge to remove debris and collect the supernatant.
    • Protein Lipoylation Assay (Western Blot):
      • Determine protein concentration.
      • Separate 20-30 µg of total protein by SDS-PAGE.
      • Transfer to a PVDF membrane and probe with an anti-lipoic acid antibody.
      • Re-probe the membrane with an anti-β-actin antibody to confirm equal loading.
      • Expected Outcome: Reduced lipoyl signal in the this compound treated group compared to controls would indicate inhibition.
    • Functional Assay (PDH Activity):
      • Measure the activity of the pyruvate dehydrogenase (PDH) complex, a key lipoylated enzyme, using a commercial activity assay kit.
      • Expected Outcome: Decreased PDH activity in the this compound treated group would confirm functional impairment.

The experimental workflow is outlined below.

experimental_workflow Start Seed and Culture Mammalian Cells Treat Treat with: - Vehicle (Control) - this compound - Octanoic Acid Start->Treat Harvest Harvest Cells and Lyse Treat->Harvest WB Western Blot Analysis: Anti-Lipoic Acid Antibody Harvest->WB Activity Functional Assay: PDH Enzyme Activity Harvest->Activity Analysis Data Analysis: Compare Lipoylation and Activity WB->Analysis Activity->Analysis

Key Considerations for Researchers

  • Pathway Specificity: The de novo pathway is essential in humans and plants. The salvage pathway is organism-dependent and inefficient or absent in mammals, limiting the ability of exogenous LA to rescue defects in endogenous synthesis [4] [2].
  • S-Adenosylmethionine (SAM) Dependency: The sulfur insertion step by LipA consumes SAM [4]. Overexpression of lipoyl synthase (LIP1) can therefore deplete SAM pools, potentially impacting other vital processes like ethylene synthesis and DNA methylation [7].
  • Safety and Handling: this compound is classified as corrosive and a Dangerous Good [5] [6]. Researchers must consult its Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE) and handling procedures in a fume hood.

References

8-Bromooctanoic acid oligonucleotide TFO attachment

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: TFO Delivery System Synthesis

The primary application of 8-Bromooctanoic acid (CAS 17696-11-6) in TFO research is as a synthetic intermediate for creating targeted delivery conjugates. The workflow involves synthesizing a functionalized polymer backbone that can be coupled to both a targeting moiety (M6P) and the therapeutic TFO [1] [2]. The role of this compound-derived linker chemistry is crucial for enabling the intracellular release of the active TFO.

The diagram below illustrates the structure of the final M6P–HPMA–TFO conjugate and its therapeutic mechanism for treating liver fibrosis.

G M6P-HPMA-TFO Conjugate Mechanism for Liver Fibrosis Therapy M6P M6P Conjugate M6P-HPMA-GFLG-TFO Conjugate M6P->Conjugate HPMA HPMA Copolymer (Biocompatible Backbone) HPMA->Conjugate Linker GFLG Linker (Cleavable Peptide) Linker->Conjugate TFO TFO (Triplex-Forming Oligonucleotide) TFO->Conjugate HSC Hepatic Stellate Cell (HSC) (Overexpresses M6P/IGF-II Receptor) Conjugate->HSC  Targeted Binding Lysosome Lysosome HSC->Lysosome Internalization FreeTFO Free TFO Released Lysosome->FreeTFO Enzymatic Cleavage of GFLG Linker Triplex Triplex Formation with Collagen Gene Promoter FreeTFO->Triplex Nuclear Uptake Inhibition Inhibition of Collagen Transcription Triplex->Inhibition Gene Silencing

Quantitative Data for this compound

The table below summarizes key chemical and physical properties of this compound for experimental planning [3] [4] [5].

Property Value / Specification
CAS Number 17696-11-6
Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
Purity 97% [3]
Melting Point 35-37 °C (lit.) [3]
Boiling Point 147-150 °C at 2 mmHg (lit.) [3]
Density 1.3±0.1 g/cm³ [4]
Flash Point >110 °C [5]
Hazard Codes Corrosive (C) [5]
Signal Word Danger [3]

Experimental Protocol: Synthesis of an M6P-HPMA-GFLG-TFO Conjugate

This protocol outlines the key steps for synthesizing a targeted TFO delivery system, based on peer-reviewed methodologies [1] [2].

Stage 1: Synthesis of the HPMA Copolymer Backbone with GFLG Linkers
  • Polymerization: Synthesize the HPMA (N-(2-Hydroxypropyl)methacrylamide) copolymer by free-radical precipitation polymerization. Include in the monomer feed a small percentage of a methacryloylated derivative of the tetrapeptide Gly-Phe-Leu-Gly (GFLG).
  • Functionalization: The GFLG peptide serves as a lysosomally degradable spacer. Terminate the peptide sequence with a reactive group (e.g., a primary amine) to allow for subsequent conjugation.
  • Purification & Characterization: Purify the resulting HPMA-GFLG-NH2 copolymer by gel filtration. Characterize it using size exclusion chromatography (SEC) for molecular weight distribution and NMR for composition.
Stage 2: Conjugation of this compound Derivative to the Polymer
  • Objective: To attach a thiol-reactive group to the polymer via the bromo-alkyl chain.
  • Reaction: Activate this compound using a carbodiimide coupling reagent (e.g., EDC) with HOBt or HOAt as an additive in an anhydrous solvent like DMF or DCM. React this activated ester with the terminal amine of the GFLG linkers on the HPMA copolymer.
  • Purification: Isolate the bromoalkyl-functionalized HPMA copolymer (HPMA-GFLG-Br) through precipitation in diethyl ether or acetone, followed by extensive dialysis.
Stage 3: Synthesis of Thiolated Mannose-6-Phosphate (M6P-SH)
  • This step involves the chemical synthesis of the M6P targeting ligand, functionalized with a terminal thiol group for conjugation. This synthesis is complex and typically involves protecting group chemistry.
Stage 4: Conjugation of Targeting Ligand and TFO to the Polymer
  • Thiol-Bromide Substitution: React the HPMA-GFLG-Br polymer with the thiolated M6P (M6P-SH) in the presence of a mild base (e.g., DIPEA) in a suitable solvent. This reaction forms a thioether bond, covalently attaching the targeting moiety.
  • TFO Attachment: Simultaneously or sequentially, react another portion of the bromoalkyl chains on the polymer with a thiol-modified TFO (TFO-SH) under the same thiol-bromide substitution conditions.
  • Final Purification: Purify the final M6P-HPMA-GFLG-TFO conjugate using a combination of SEC and ion-exchange chromatography to remove unreacted ligands and TFOs.

Therapeutic Application & Workflow in Liver Fibrosis

The synthesized conjugate is designed for highly specific delivery to hepatic stellate cells (HSCs), the primary collagen-producing cells in liver fibrosis [1] [2]. The workflow from synthesis to therapeutic action is as follows:

G Experimental and Therapeutic Workflow A This compound (Bromoalkyl Linker) E Conjugation via Thioether Bond Formation A->E B HPMA Copolymer with GFLG Peptide B->E C Thiolated M6P (Targeting Ligand) C->E D Thiol-Modified TFO (Therapeutic Agent) D->E F M6P-HPMA-GFLG-TFO Conjugate E->F G In Vivo Administration F->G H Targeted Uptake by HSCs via M6P/IGF-II Receptor G->H I Lysosomal Degradation & TFO Release H->I J Nuclear Translocation of TFO I->J K Triplex Formation & Collagen Gene Transcription Inhibition J->K

Key Advantages of the Protocol

The M6P-HPMA-TFO delivery system offers several significant advantages over non-targeted approaches [1] [2]:

  • Targeted Delivery: The M6P ligand directs the conjugate specifically to HSCs, which overexpress the M6P/IGF-II receptor during fibrosis, minimizing off-target effects.
  • Reduced Immunogenicity: HPMA is one of the least immunogenic copolymers, making it suitable for repeated dosing compared to high molecular weight protein carriers like BSA.
  • Controlled Intracellular Release: The GFLG linker is specifically cleaved by cathepsin B enzymes within the lysosomes of the target cell, ensuring the active TFO is released where it is needed.
  • Transcriptional Inhibition: TFOs act at the genomic DNA level to inhibit collagen gene transcription, offering a potentially more sustained effect compared to strategies that target mRNA (e.g., siRNA).

References

Comprehensive Application Notes and Protocols for 8-Bromooctanoic Acid in Anion Exchange Membrane Fuel Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 8-Bromooctanoic Acid in Energy Applications

This compound (CAS 17696-11-6) is an organobromine compound that has gained significant importance in the development of advanced materials for electrochemical energy conversion systems, particularly anion exchange membrane fuel cells (AEMFCs). This medium-chain fatty acid with terminal bromine substitution serves as a versatile building block in the synthesis of complex organic molecules and functional materials. In AEMFC applications, this compound contributes to both membrane and catalyst development, enabling enhanced ion conductivity and catalyst stability through its role as a precursor for functional groups and coordination sites. The compound's molecular structure balances hydrophobic carbon chain properties with reactive terminal functionalities, making it particularly valuable for creating tailored interfaces in electrochemical devices.

The growing emphasis on non-precious metal catalysts in fuel cell technology has further elevated the importance of brominated compounds like this compound in material synthesis. As research advances toward commercializable AEMFC technologies, precise protocols for utilizing such chemical building blocks become increasingly critical for achieving reproducible and optimized performance. This document provides comprehensive application notes and standardized protocols for researchers integrating this compound into AEMFC development workflows.

Chemical Profile and Physical Properties

Structural Characteristics and Basic Properties

This compound is an eight-carbon aliphatic chain with a carboxylic acid group at one terminus and a bromine atom at the other, creating a bifunctional molecule amenable to various chemical modifications. This section details its fundamental chemical characteristics essential for research applications.

  • Molecular Formula: C~8~H~15~BrO~2~
  • Molecular Weight: 223.11 g/mol
  • CAS Registry Number: 17696-11-6
  • Synonym: 8-Bromocaprylic acid
Quantitative Physical and Chemical Properties

Comprehensive physical property data for this compound is summarized in Table 1, providing researchers with essential parameters for experimental design.

Table 1: Physical and Chemical Properties of this compound

Property Value/Specification Conditions Source
Purity Grade 97% Reagent grade [1]
Melting Point 35-37 °C Literature [1] [2]
Boiling Point 147-150 °C 2 mmHg pressure [1]
Boiling Point 316.0 ± 0.0 °C 760 mmHg pressure [2]
Density 1.3 ± 0.1 g/cm³ At room temperature [2]
Flash Point 136.8 ± 23.2 °C - [2]
Refractive Index 1.487 - [2]
Vapor Pressure 0.0 ± 1.4 mmHg 25 °C [2]
LogP 2.76 - [2]
Safety and Handling Considerations

This compound requires careful handling due to its corrosive nature. The following safety information is critical for laboratory operations:

  • Hazard Classification: Eye Damage Category 1, Skin Corrosion Category 1B [1]
  • Hazard Statements: H314 - Causes severe skin burns and eye damage [2]
  • Precautionary Measures: P280-P305+P351+P338-P310 [2]
  • Personal Protective Equipment: Eyeshields, faceshields, gloves, and type P3 (EN 143) respirator cartridges [1]
  • Storage: Class 8A - Combustible corrosive hazardous materials [1]
  • Water Pollution Classification: WGK 3 [1]

Applications in Anion Exchange Membrane Fuel Cells

Cross-Linking and Functionalization Agent

In membrane development, this compound serves as a valuable cross-linking reagent that enhances the structural integrity and performance characteristics of anion exchange membranes:

  • Side Chain Functionalization: The bromine terminus undergoes nucleophilic substitution reactions with amine functional groups in polymer matrices, creating covalent cross-links that reduce swelling and improve mechanical stability under hydrated conditions.
  • Acid Functionality Utilization: The carboxylic acid group can be incorporated into ester or amide linkages, allowing precise tuning of membrane hydrophilicity/hydrophobicity balance, which directly influences water management and ion transport properties.
  • Intermediate for Thiol Functionalization: this compound can be converted to 8-mercaptooctanoic acid in the biosynthesis of lipoic acid analogues, which serve as coordination sites for metal catalysts or as functional components in membrane interfaces [1].
Catalyst Development Applications

The development of non-precious metal catalysts for the oxygen reduction reaction (ORR) represents a critical pathway for reducing fuel cell costs. This compound contributes to this field through:

  • Metal-Organic Framework Synthesis: As a modulator in the preparation of zeolitic imidazolate frameworks (ZIFs), where the bromine functionality influences crystal growth and creates defects that enhance catalytic activity [3].
  • Surface Functionalization: The compound enables the attachment of functional groups to carbon nanotube (CNT) surfaces, improving dispersion and creating anchoring sites for active metal centers in composite catalysts [3].
  • Molecular Tethering: this compound can attach triple helix-forming oligonucleotides (TFOs) to inhibitors in synthesis pathways, demonstrating its versatility in creating complex molecular architectures for catalytic applications [1].

Experimental Protocols

Protocol 1: Ion-Exchange Capacity Measurement for AEMs
4.1.1 Principle and Scope

Ion-exchange capacity (IEC) is a fundamental property of anion exchange membranes (AEMs) that measures the concentration of ion-conducting functional groups, expressed as milliequivalents per gram of membrane (meq/g). This protocol describes a potentiometric titration method for IEC determination that offers superior accuracy compared to conventional colorimetric methods, which can introduce errors as high as 65% versus theoretical values [4]. The method utilizes the fast reaction between silver ions and bromide ions coupled with potentiometric endpoint detection for precise measurements.

4.1.2 Materials and Equipment
  • Membrane Sample: AEM in hydroxide, bicarbonate, chloride, or bromide form (50-100 mg)
  • Chemicals: Potassium bromide (KBr, 4M), potassium hydroxide (KOH, 0.02M), lithium triflate (LiOTf), nitric acid (HNO₃, 2%), silver nitrate standard solution (AgNO₃, 0.02N)
  • Equipment: Hanna HI901 automatic titrator or equivalent, HI 4115 silver/sulfide combination ion-selective electrode, conductivity meter, analytical balance, glass vials, shaker table
4.1.3 Step-by-Step Procedure
  • Ion-Exchange to Bromide Form:

    • Soak the AEM sample (50 ± 10 mg) in approximately 15 ml of 4M KBr and 0.02M KOH solution in a 20 ml glass vial.
    • Place on a shaker table at room temperature for 30 minutes.
    • Remove and rinse with approximately 50 ml of DI water.
    • Repeat this procedure three times with fresh solutions [4].
  • Rinsing and Dry Weight Measurement:

    • Rinse the membrane with DI water until the conductivity of the rinsate is within 10% of that of pure DI water.
    • Dry the membrane completely and obtain the dry weight using an analytical balance.
  • Sample Pretreatment:

    • Place the membrane in a titration vessel with 150 ml DI water.
    • Add LiOTf salt in a 1:1 weight ratio to the membrane sample.
    • Add approximately 1 ml of 2% HNO₃ to adjust pH to approximately 3-4.
  • Potentiometric Titration:

    • Use the automatic titrator equipped with a silver ion-selective electrode.
    • Titrate with 0.02N AgNO₃ standard solution until the potentiometric endpoint is detected.
    • Record the volume of titrant used at the endpoint.
4.1.4 Data Analysis and Calculation

Calculate the IEC using the following formula:

IEC (meq/g) = (V × N) / W

Where:

  • V = Volume of AgNO₃ titrant used at endpoint (ml)
  • N = Normality of AgNO₃ solution (meq/ml)
  • W = Dry weight of the membrane sample (g)
Protocol 2: Synthesis of ZIF-8@CNT Composite Catalysts Using this compound
4.2.1 Principle and Scope

This protocol describes the incorporation of This compound in the preparation of zeolitic imidazolate framework-8 (ZIF-8) and carbon nanotube (CNT) composite catalysts for the oxygen reduction reaction (ORR) in AEMFCs. These composites have demonstrated exceptional catalytic activity comparable to benchmark Pt/C catalysts, with Fe1Co2-ZNT-900 delivering a maximum power density of 0.171 W cm⁻² in H₂-O₂ AEMFCs [3]. The bromine functionality in this compound acts as a structure-directing agent and provides coordination sites for transition metal doping.

4.2.2 Materials and Equipment
  • Precursors: Zinc nitrate hexahydrate, 2-methylimidazole, carbon nanotubes, transition metal salts (Fe, Co for doping)
  • Modulator: this compound
  • Equipment: High-temperature tube furnace, autoclave, centrifuge, vacuum oven, characterization equipment (SEM, XRD, BET surface area analyzer)
4.2.3 Synthesis Procedure
  • Preparation of Metal-Doped ZIF-8 Precursor:

    • Dissolve zinc nitrate and transition metal salts (Fe, Co in desired ratios) in methanol.
    • Add this compound (0.1-0.5 molar ratio to zinc) as a crystallization modulator.
    • Simultaneously, prepare a solution of 2-methylimidazole in methanol.
  • Composite Formation:

    • Functionalize CNTs with this compound by refluxing in ethanol for 4 hours.
    • Combine the metal solution with the functionalized CNT dispersion under vigorous stirring.
    • Add the 2-methylimidazole solution quickly and continue stirring for 1 hour.
    • Allow the mixture to age at room temperature for 24 hours.
  • Pyrolysis and Activation:

    • Recover the precipitate by centrifugation and wash thoroughly with methanol.
    • Dry under vacuum at 80°C for 12 hours.
    • Transfer to a tube furnace and pyrolyze at 900°C under nitrogen atmosphere for 2 hours.
    • Acid-leach the pyrolyzed material to remove unstable species.
4.2.4 Characterization and Performance Evaluation
  • Physicochemical Characterization: Analyze using XRD, SEM, TEM, and XPS to confirm structure and composition.
  • Surface Area Analysis: Determine BET surface area and pore structure using N₂ adsorption-desorption isotherms.
  • Electrochemical Testing: Evaluate ORR activity in 0.1 M KOH using rotating disk electrode measurements.
  • Fuel Cell Testing: Fabricate membrane electrode assemblies and test in H₂-O₂ AEMFC configuration.

Experimental Workflows and Visualization

AEM Modification Using this compound

The following workflow diagram illustrates the key steps in modifying anion exchange membranes using this compound as a cross-linking agent:

AEM_Modification AEM Modification with this compound Start Start: Prepare AEM Sample IonExchange Ion-Exchange to Br⁻ Form (4M KBr + 0.02M KOH) Start->IonExchange 50-100 mg sample Crosslinking Cross-linking Reaction with this compound IonExchange->Crosslinking 3 cycles, 30 min each Rinsing Rinsing with DI Water (Until conductivity <10% DI water) Crosslinking->Rinsing Remove excess reagent Drying Drying and Characterization Rinsing->Drying Dry to constant weight IEC IEC Measurement Drying->IEC Record dry weight Performance Fuel Cell Performance Test IEC->Performance Validate IEC value End End: Data Analysis Performance->End Correlate structure-property

IEC Measurement Workflow

The ion-exchange capacity measurement process follows this standardized workflow:

IEC_Workflow IEC Measurement Protocol for AEMs Start Start: Br⁻ Form AEM Weight Measure Dry Weight (Analytical balance) Start->Weight Conditioned sample Pretreatment Sample Pretreatment (LiOTf + HNO₃ pH adjustment) Weight->Pretreatment Record exact weight Titration Potentiometric Titration (0.02N AgNO₃ solution) Pretreatment->Titration pH 3-4, 150 mL DI water Endpoint Endpoint Detection (Silver ion-selective electrode) Titration->Endpoint Monitor potential change Calculation IEC Calculation (meq/g dry membrane) Endpoint->Calculation Volume of titrant used End End: Data Recording Calculation->End Document results

ZIF-8@CNT Composite Synthesis Pathway

The synthesis of ZIF-8@CNT composite catalysts incorporating this compound follows this experimental pathway:

ZIF_Synthesis ZIF-8@CNT Composite Synthesis with this compound Start Start: Precursor Preparation CNT_Func CNT Functionalization (this compound reflux) Start->CNT_Func Purified CNTs ZIF_Formation ZIF-8 Crystallization (With transition metal doping) CNT_Func->ZIF_Formation Functionalized CNTs Composite Composite Formation (ZIF-8 growth on functionalized CNTs) ZIF_Formation->Composite Metal-doped ZIF-8 Pyrolysis High-Temperature Pyrolysis (900°C, N₂ atmosphere) Composite->Pyrolysis 24h aging, drying Activation Acid Treatment Activation Pyrolysis->Activation 2h at 900°C Testing Electrochemical Testing Activation->Testing Active catalyst End End: Fuel Cell Integration Testing->End Performance validation

Troubleshooting and Technical Notes

Common Issues in IEC Measurements
  • Incomplete Ion-Exchange: Ensure adequate soaking time (minimum 30 minutes per cycle) and solution volume (15-40 ml for 50-100 mg samples) during the bromide exchange step. For membranes in unknown or complex anion forms, extend the exchange procedure to 10 cycles [4].
  • Endpoint Detection Errors: Potentiometric endpoint detection may be affected by electrode conditioning. Regularly calibrate the silver ion-selective electrode and ensure proper storage between measurements.
  • Sample Contamination: Always handle membrane samples with gloves to prevent chloride contamination from sweat, which can significantly alter IEC measurements [4].
Optimization Guidelines for Catalyst Synthesis
  • This compound Concentration: Optimal modulator concentration typically ranges between 0.1-0.5 molar ratio relative to zinc precursor. Higher concentrations create more structural defects that may enhance catalytic activity but could compromise framework stability.
  • Pyrolysis Conditions: The pyrolysis temperature of 900°C has been identified as optimal for creating sufficient N-doping with FeCo moieties in the carbon skeleton, which generates the highest number of ORR-active sites (pyridinic-N, pyrrolic-N, graphitic-N, M-N~x~) [3].
  • Metal Doping Ratios: Binary metal doping (Fe:Co) typically outperforms single metal variants. The Fe1Co2-ZNT-900 catalyst has demonstrated half-wave potential (E~1/2~) of 0.847 V vs. RHE, surpassing commercial Pt/C catalyst (E~1/2~ = 0.834 V) [3].

Conclusion

This compound serves as a versatile chemical building block with multiple applications in anion exchange membrane fuel cell technology, from membrane modification to catalyst synthesis. The protocols outlined in this document provide researchers with standardized methods for utilizing this compound in AEM development and characterization. The potentiometric IEC method offers significant advantages over traditional techniques, reducing measurement errors and improving reproducibility. Meanwhile, the incorporation of this compound in ZIF-8@CNT composite catalysts enables the development of high-performance, non-precious metal alternatives to platinum-based catalysts, addressing one of the major cost barriers in fuel cell commercialization.

As AEMFC technology continues to advance toward commercial viability, precise control over material properties through standardized synthesis and characterization protocols becomes increasingly important. The applications of this compound described herein contribute to this progress by enabling tailored material architectures with optimized performance characteristics for next-generation energy conversion devices.

References

8-Bromooctanoic acid ester hydrolysis procedure NaOH ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Chemical Profile

The hydrolysis of esters is a fundamental reaction to convert an ester into its corresponding carboxylic acid or carboxylate salt. For the specific case of Ethyl 8-bromooctanoate (CAS 29823-21-0), this reaction is a valuable synthetic step, as it transforms a protected, alkyl-chain bromoester into 8-bromooctanoic acid, a useful building block in organic and medicinal chemistry [1] [2].

The base-catalyzed hydrolysis (saponification) with sodium hydroxide (NaOH) is particularly effective because it is irreversible and drives the reaction to completion [3] [4]. The general reaction is:

Ethyl 8-bromooctanoate + NaOH → this compound (or its salt) + Ethanol

The table below summarizes the key physical and chemical properties of the starting material, Ethyl 8-bromooctanoate.

Property Value / Description
CAS Number 29823-21-0 [5] [6] [2]
Molecular Formula C10H19BrO2 [5] [6] [2]
Molecular Weight 251.16 g/mol [5] [2]
Purity Available at ≥98% and 97% [5] [6]
Physical Form Colorless to light yellow clear liquid (oil) [5] [2]
Boiling Point 123°C at 3 mmHg [5]
Density ~1.194 g/mL [5]

Detailed Hydrolysis Protocol

This protocol is adapted from general procedures for alkaline ester hydrolysis [3] [4] and tailored for Ethyl 8-bromooctanoate, considering its bromine functionality.

Reagents and Materials
  • Reactant: Ethyl 8-bromooctanoate (e.g., 1.0 g, ~4.0 mmol) [5].
  • Base: Sodium hydroxide (NaOH), 2.0 M solution in aqueous ethanol (e.g., 50-70% v/v). The ethanol is crucial for solubilizing the non-polar ester.
  • Acidification Acid: Dilute Hydrochloric acid (HCl, 2-3 M) or another mineral acid.
  • Extraction Solvent: Diethyl ether or ethyl acetate.
  • Drying Agent: Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
  • Equipment: Round-bottom flask, condenser for reflux, heating mantle, separatory funnel, and apparatus for vacuum filtration and distillation/recrystallization.
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the Ethyl 8-bromooctanoate with a significant excess (e.g., 2.5-3.0 equivalents) of the 2.0 M NaOH solution in aqueous ethanol.
  • Heating under Reflux: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction by TLC. The reaction time may vary; allow a minimum of 2-4 hours or until TLC indicates complete consumption of the starting ester.
  • Reaction Work-up: a. Cooling: Once the reaction is complete, carefully remove the heat source and allow the mixture to cool to room temperature. b. Solvent Removal: Transfer the mixture to a rotary evaporator to remove the bulk of the ethanol. c. Acidification: Carefully acidify the resulting aqueous solution with dilute HCl (e.g., 2-3 M) with stirring and cooling in an ice bath until the solution reaches pH ~2-3. This will precipitate the this compound [1]. d. Product Isolation: Extract the acidified aqueous mixture with multiple portions of diethyl ether or ethyl acetate. Combine the organic extracts. e. Drying: Wash the combined organic extracts with brine (saturated NaCl solution), then dry over anhydrous Na2SO4 or MgSO4. f. Purification: After filtration, remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or distillation. This compound has a reported melting point of 35-37°C [1].
Safety Considerations
  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
  • Hazard Statements: Ethyl 8-bromooctanoate is classified as an irritant (GHS07) [5]. Sodium hydroxide and hydrochloric acid are corrosive. Consult their respective SDS before use.
  • Ventilation: Perform all reactions in a well-ventilated fume hood.

Analytical Monitoring & Data Analysis

The following table outlines key parameters for monitoring the reaction and characterizing the product.

Parameter Method Details / Expected Outcome
Reaction Monitoring Thin-Layer Chromatography (TLC) Monitor disappearance of starting ester (higher Rf) and appearance of product acid (lower Rf).
Product Identification Melting Point Analysis Pure this compound should show a sharp m.p. of 35-37°C [1].
Product Identification FT-IR Spectroscopy Disappearance of ester C=O stretch (~1740 cm⁻¹); appearance of broad carboxylic acid O-H stretch (2500-3500 cm⁻¹) and acid C=O stretch (~1710 cm⁻¹).
Purity Assessment Gas Chromatography (GC) / HPLC Purity can be assessed by GC (if stable) or HPLC. Supplier specifications list related substance limits for the ester starting material [2].

Experimental Workflow

The diagram below summarizes the logical flow of the experimental protocol.

start Start: Ethyl 8-Bromooctanoate step1 React with NaOH in Aqueous Ethanol start->step1 step2 Heat under Reflux (2-4 hours) step1->step2 step3 Cool and Remove Ethanol step2->step3 step4 Acidify with HCl to pH 2-3 step3->step4 step5 Extract with Ether/EtOAc step4->step5 step6 Dry Organic Layer (Anhyd. Na₂SO₄) step5->step6 step7 Remove Solvent under Reduced Pressure step6->step7 end End: Crude This compound step7->end

Key Application Notes for Researchers

  • Preserving the C-Br Bond: A key advantage of this hydrolysis protocol is that the reaction conditions (aqueous base) are mild enough to leave the carbon-bromine bond intact, providing a direct route to ω-bromocarboxylic acids [1] [2]. The bromine serves as a versatile handle for further nucleophilic substitution or metal-catalyzed coupling reactions.
  • Solvent Choice: The use of aqueous ethanol is critical. It acts as a homogeneous solvent system, ensuring efficient contact between the aqueous NaOH and the organic ester, which significantly enhances the reaction rate compared to a biphasic system.
  • Irreversibility: Unlike acid-catalyzed hydrolysis, the base-mediated reaction is irreversible. The carboxylic acid produced is immediately deprotonated to form a stable carboxylate anion, which cannot re-esterify, driving the reaction to completion [4].

References

Comprehensive Application Notes and Protocols: Extraction, Purification, and Applications of 8-Bromooctanoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 8-Bromooctanoic Acid

This compound (CAS 17696-11-6) is a halogenated carboxylic acid with significant utility in organic synthesis and pharmaceutical research. This medium-chain fatty acid derivative features a terminal bromine atom that serves as an excellent leaving group, enabling diverse functionalization through nucleophilic substitution reactions. With a molecular formula of C~8~H~15~BrO~2~ and molecular weight of 223.11 g/mol, this compound represents a valuable bifunctional building block that can undergo transformations at both the carboxylic acid and alkyl bromide moieties [1]. The compound is also known as 8-bromocaprylic acid and is classified as a cross-linking reagent with applications spanning from medicinal chemistry to materials science [1].

The strategic importance of this compound in synthetic chemistry stems from its molecular architecture, which consists of an eight-carbon alkyl chain that provides optimal hydrophobicity for membrane permeability in biologically active compounds, while the terminal bromine allows for efficient chain elongation and functional group interconversion. These properties have established this compound as a versatile synthetic intermediate for the preparation of various bioactive molecules and functional materials [2]. This document provides comprehensive protocols for the extraction, purification, characterization, and application of this compound to support researchers in leveraging its full potential.

Chemical and Physical Properties

Structural Characteristics

This compound possesses distinct structural features that dictate its chemical behavior and applications. The molecule consists of a linear heptamethylene chain (-CH~2~-~7~) connecting two functional groups: a polar carboxylic acid head and a bromine substituent at the terminal (ω) position. This amphipathic structure enables the compound to interface between polar and non-polar environments, making it valuable for surface modification applications [2]. The molecular formula is C~8~H~15~BrO~2~, with a molar mass of 223.11 g/mol [3]. The SMILES notation for the compound is C(CCCC(=O)O)CCCBr, reflecting the linear arrangement of carbon atoms with the carboxylic acid and bromine at opposite ends [1].

The InChI key (BKJFDZSBZWHRNH-UHFFFAOYSA-N) provides a standardized identifier for database searches and chemical informatics applications [1]. The bromine atom, with its relatively large atomic radius and polarizability, creates an electron-deficient terminal carbon that is susceptible to nucleophilic attack, while the carboxylic acid can participate in various reactions including esterification, amidation, and reduction. This bifunctional reactivity enables this compound to serve as a key building block in multi-step synthetic sequences [2].

Physical Property Data

Table 1: Physical Properties of this compound

Property Value/Specification Conditions Reference
Melting Point 35-37°C Lit. [1]
Boiling Point 147-150°C 2 mmHg (lit.) [1]
Purity 95-97% Commercial material [1] [4]
Molecular Weight 223.11 g/mol - [3]
Flash Point >110°C (>230°F) - [4]
Solubility Slightly soluble in water - [4]

The thermal characteristics of this compound show it to be a low-melting solid, with a melting point range of 35-37°C, making it often liquid at room temperature in warm environments [1]. The boiling point of 147-150°C at reduced pressure (2 mmHg) indicates moderate volatility under vacuum conditions [1]. The compound is classified as having a flash point above 110°C (230°F), suggesting relatively low flammability risk [4]. Regarding solubility, this compound is only slightly soluble in water, which is expected given the largely hydrophobic carbon chain, but it demonstrates good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols [4]. This solubility profile informs the selection of appropriate solvents for extraction and purification protocols.

Stability and Safety Profile

This compound requires careful handling due to its corrosive properties and potential health hazards. The compound is classified under GHS Hazard Statements as causing severe skin burns and eye damage (H314) and serious eye damage (H318) [4]. Appropriate personal protective equipment (PPE) including eyeshields, faceshields, gloves, and type P3 (EN 143) respirator cartridges is recommended when handling this compound [1]. For storage, the compound should be kept in a cool, dry place in a well-sealed container, separated from oxidizing agents and bases [4]. The transport classification identifies it as a Class 8 corrosive material with Packaging Group II, indicating moderate danger during shipping [4]. The compound has a water hazard class (WGK) of 3, signifying highly hazardous to aquatic environments, necessitating proper disposal methods to prevent environmental contamination [1].

Extraction Methods and Protocols

General Extraction Principles

The extraction of this compound from reaction mixtures primarily leverages its acidic properties and solubility characteristics. As a carboxylic acid, this compound can be efficiently extracted into basic aqueous solutions through formation of water-soluble carboxylate salts, followed by acidification to regenerate the protonated acid form. This acid-base extraction technique represents the most common and effective approach for isolating the compound from complex mixtures [5]. The relatively long alkyl chain (C8) also contributes significant hydrophobic character, enhancing its extraction into organic solvents relative to shorter-chain analogs.

The extraction efficiency is influenced by several factors including pH conditions, solvent selection, temperature, and ionic strength of the aqueous phase. The pK~a~ of this compound is approximately 4.5-5.0, typical for aliphatic carboxylic acids, meaning that above pH 5.5-6.0, the compound exists predominantly as the carboxylate anion with significantly increased water solubility. This property enables selective separation from neutral impurities by adjusting the pH of the aqueous phase [5]. The bromine substituint generally has minimal effect on the acidity constant but does increase the lipophilicity of the molecule slightly compared to the parent octanoic acid.

Standard Extraction Workflow

Table 2: Extraction Protocol for this compound from Reaction Mixtures

Step Procedure Conditions/Notes
1. Reaction Quenching Add reaction mixture to 1M HCl solution with ice bath Use 2:1 volume ratio (acid:organic)
2. Initial Separation Transfer to separatory funnel, allow phases to separate Discard aqueous phase if extracting impurities
3. Basic Extraction Extract with 5% NaOH or NaHCO~3~ solution (3 × 1/3 volume) pH should be >8; combines acid in aqueous phase
4. Back-Extraction Acidify basic extracts to pH 2-3 with concentrated HCl White precipitate or cloudiness indicates acid formation
5. Product Isolation Extract with DCM or ethyl acetate (3 × 1/3 volume) Collect organic phases containing product
6. Drying Dry organic phase with anhydrous Na~2~SO~4~ or MgSO~4~ Until clear solution with free-flowing drying agent
7. Solvent Removal Evaporate solvent under reduced pressure Rotovap at 40-50°C, avoid excessive heating

The following workflow diagram illustrates the standard extraction procedure for this compound:

G Start Crude Reaction Mixture Step1 Quench with 1M HCl (Ice Bath) Start->Step1 Step2 Phase Separation in Separatory Funnel Step1->Step2 Step3 Basic Extraction with 5% NaOH/NaHCO₃ Step2->Step3 Organic Phase Step4 Acidify Aqueous Phase to pH 2-3 with HCl Step3->Step4 Aqueous Phase (Carboxylate Form) Step5 Extract with Organic Solvent (DCM/EtOAc) Step4->Step5 Step6 Dry with Anhydrous Na₂SO₄/MgSO₄ Step5->Step6 Organic Phase (Acid Form) Step7 Concentrate under Reduced Pressure Step6->Step7 End Crude this compound Step7->End

Specialized Extraction Techniques

For specific applications or impurity profiles, specialized extraction techniques may be employed. When this compound is present in complex matrices with multiple acidic components, pH-gradient extraction can provide enhanced separation. This technique involves sequential extraction at carefully controlled pH values to separate this compound from stronger acids (e.g., mineral acid residues) at higher pH values and from weaker acids at lower pH values [5]. The optimal pH for extraction of this compound is typically between 8-10, where the carboxyl group is fully deprotonated while maintaining the integrity of the alkyl bromide functionality.

In cases where traditional liquid-liquid extraction proves insufficient due to emulsion formation or similar complications, solid-phase extraction (SPE) using functionalized silica cartridges can provide an effective alternative. For this compound, C18 reverse-phase cartridges or ion-exchange resins can be employed, with elution using solvent gradients or pH adjustment [5]. Additionally, continuous extraction methods such as Soxhlet extraction may be utilized when isolating this compound from solid matrices, though this is more common in natural product isolation than synthetic chemistry applications [5].

Purification Methods and Protocols

Crystallization Techniques

Crystallization represents the most common and effective method for purifying this compound to high chemical purity. The compound's melting point of 35-37°C necessitates careful temperature control during crystallization procedures [1]. The most frequently employed recrystallization solvent is a mixture of hexanes or petroleum ether, which provides good solubility at elevated temperatures and significant precipitation upon cooling. Alternatively, ethyl acetate/hexane mixtures can be used for more challenging purification needs.

A standard recrystallization protocol involves dissolving the crude this compound in minimal warm hexanes (approximately 3-5 mL per gram) at 40-45°C, followed by gradual cooling to room temperature and then further to 0-4°C in an ice bath to maximize crystal yield. The crystalline product is collected by vacuum filtration using a Buchner funnel and washed with a small volume of cold hexanes. For higher purity requirements, a second recrystallization may be performed. The typical recovery yield for this process ranges from 70-85%, with purity exceeding 97% based on HPLC analysis [1]. It is important to note that the low melting point means crystals may melt during handling if not maintained at appropriate temperatures.

Chromatographic Methods

Column chromatography provides an effective alternative purification method, particularly when dealing with complex impurity profiles or when this compound is present in mixtures with structurally similar compounds. The standard stationary phase is silica gel (230-400 mesh), with mobile phases typically consisting of hexane-ethyl acetate mixtures with addition of small percentages of acetic acid (0.1-1%) to suppress carboxylic acid ionization and tailing [6].

In one documented application, this compound was purified by column chromatography to remove trace amounts of 8-fluorooctanoic acid side product after a synthetic transformation [6]. The reported elution system employed a gradient from 100% hexanes to 20% ethyl acetate in hexanes, with 0.1% acetic acid additive. The acid functionality enables monitoring by TLC using staining reagents such as phosphomolybdic acid or bromocresol green. The typical R~f~ value for this compound in 3:1 hexane-ethyl acetate (+0.1% AcOH) is approximately 0.4. For larger scale purifications, flash chromatography techniques can be employed with comparable solvent systems but higher flow rates and slightly reduced resolution.

Distillation and Other Methods

Vacuum distillation represents another viable purification method for this compound, particularly for large-scale operations where crystallization may be less practical. The reported boiling point of 147-150°C at 2 mmHg makes distillation feasible with standard laboratory equipment [1]. Due to the thermal sensitivity of the alkyl bromide functionality, it is recommended to use short-path distillation apparatus and maintain the heating bath temperature below 160°C to prevent decomposition. The distillation should be performed under high vacuum (<2 mmHg) to minimize the required temperature and reduce the risk of thermal degradation.

For specialized applications requiring extremely high purity, preparative HPLC can be employed using C18 reverse-phase columns with acidified water-acetonitrile mobile phases. This method is particularly valuable when analytical characterization indicates the presence of structurally similar impurities that are difficult to remove by standard methods. However, this technique is less commonly used due to the efficiency and simplicity of recrystallization for most applications.

Table 3: Comparison of Purification Methods for this compound

Method Conditions Typical Purity Yield Applications
Recrystallization Hexanes, 40°C to 0°C >97% 70-85% General purpose purification
Column Chromatography Silica gel, Hexane-EtOAc with 0.1% AcOH >99% 60-75% Complex mixtures, analytical prep
Vacuum Distillation 147-150°C at 2 mmHg >95% 80-90% Large-scale purification
Preparative HPLC C18, Acidified ACN-H~2~O >99.5% 50-70% Ultra-high purity requirements

Analytical Methods for Quality Control

Purity Assessment Techniques

High-performance liquid chromatography (HPLC) represents the primary method for assessing the purity of this compound. Reverse-phase C18 columns are typically employed with mobile phases consisting of acidified water-acetonitrile gradients. A recommended method uses 0.1% trifluoroacetic acid in both water and acetonitrile, with a gradient from 30% to 90% acetonitrile over 20 minutes, with detection at 210 nm. Under these conditions, this compound typically elutes at approximately 12-14 minutes. The acceptance criterion for high-purity material is generally ≥97% peak area normalization [1].

Gas chromatography (GC) provides an alternative method for purity assessment, particularly for detection of non-acidic impurities. However, the relatively high boiling point and thermal sensitivity of the alkyl bromide may limit the applicability of GC for this compound. If employed, conditions should use a short column (15m or less) with thin film stationary phase and low residence time in the injector and detector to minimize thermal decomposition. The melting point range of 35-37°C also serves as a useful purity indicator, with depressed or broadened melting points suggesting impurity content [1].

Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of this compound. The proton NMR spectrum (¹H NMR) in CDCl~3~ displays characteristic signals: a triplet at approximately δ 2.35 ppm (2H, -CH~2~C(=O)OH), a triplet at δ 3.41 ppm (2H, -CH~2~Br), and multiple broad resonances between δ 1.25-1.85 ppm for the methylene envelope, with the carboxylic acid proton appearing as a broad singlet around δ 11-12 ppm. The carbon NMR (¹³C NMR) shows distinctive signals at approximately δ 180 ppm (carbonyl carbon), δ 33-34 ppm (-CH~2~Br), and δ 24-29 ppm (methylene chain carbons) [4].

Fourier-Transform Infrared (FT-IR) spectroscopy reveals characteristic absorption bands including a broad O-H stretch at 2500-3500 cm⁻¹ (carboxylic acid), a strong C=O stretch at 1700-1725 cm⁻¹ (carboxylic acid), and C-Br stretch at 500-700 cm⁻¹. Mass spectrometry (EI-MS) typically shows a molecular ion cluster at m/z 224/226 ([M+H]⁺) with the characteristic 1:1 ratio for bromine-containing compounds, along with fragment ions at m/z 145 ([M-Br]⁺) and m/z 127 ([M-CO~2~H-Br]⁺) [4].

Storage and Handling Protocols

Storage Conditions and Stability

Proper storage of this compound is essential for maintaining its chemical integrity and safety profile. The compound should be stored in a cool, dry place in well-sealed containers to prevent moisture absorption and oxidation [4]. Recommended storage temperatures are between 2-8°C, which helps prevent the solid from melting during storage and reduces the rate of potential decomposition reactions. The containers should be made of dark glass or opaque materials to protect from light exposure, particularly given the potential photolability of the carbon-bromine bond.

Under appropriate storage conditions, this compound demonstrates good long-term stability, with typical shelf life of at least 24 months when stored properly. The containers should be clearly labeled with the chemical identity, concentration, date of receipt/preparation, and appropriate hazard warnings. For laboratory use, it is advisable to maintain inventory records tracking the quantity, location, and condition of stored material to facilitate proper stock rotation and identify any stability issues.

Safety Precautions and Disposal

Handling of this compound requires strict adherence to safety protocols due to its corrosive properties and potential health hazards. Personal protective equipment should include chemical-resistant gloves (nitrile or neoprene), safety goggles or faceshields, and laboratory coats [1]. All manipulations should be conducted in a well-ventilated area, preferably within a fume hood, to prevent inhalation exposure. The compound's GHS classification includes Eye Damage Category 1 and Skin Corrosion Category 1B, indicating significant risk upon contact [1].

In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. Spill management should involve absorption with inert material such as sand or vermiculite, with subsequent transfer to appropriate chemical waste containers. Waste material containing this compound should be disposed as hazardous waste in accordance with local regulations, with particular attention to the bromine content which may require specialized treatment [1] [4].

Applications in Research and Development

Pharmaceutical Applications

This compound serves as a key synthetic intermediate in numerous pharmaceutical research applications. One significant use is in the synthesis of 8-mercaptooctanoic acid, which serves as a precursor in the biosynthesis of lipoic acid, an essential cofactor in mitochondrial metabolism [1]. The bromine moiety allows efficient substitution by sulfur nucleophiles, enabling introduction of the thiol functionality necessary for lipoic acid's dithiolane ring system.

The compound also finds application in the preparation of functionalized naphthoquinone derivatives with potential antimalarial activity. In one documented synthesis, this compound was converted to the corresponding lactone through intramolecular cyclization, which was subsequently employed in the synthesis of 3-alkyl-2-hydroxy-1,4-naphthoquinone derivatives as potential inhibitors of Plasmodium falciparum, the malaria parasite [6]. The eight-carbon chain appears optimal for biological activity in this context, potentially due to its ability to integrate into hydrophobic binding pockets of the target enzymes.

Additionally, this compound has been utilized to attach triple helix-forming oligonucleotides (TFOs) to various inhibitors, creating targeted gene regulation systems [1]. The bromine allows covalent linkage through alkylation of nucleophilic sites on the oligonucleotide or inhibitor components, while the carboxylic acid provides a handle for further conjugation or solubility modification.

Materials Science Applications

In materials science, this compound functions as a valuable building block for the synthesis of functionalized polymers and liquid crystalline materials. The compound has been employed in the preparation of triphenylene-based discotic liquid crystals, where it serves as a flexible spacer in the molecular architecture [7]. Specifically, 2-(this compound ester)-3,6,7,10,11-penta-pentyloxytriphenylene demonstrates liquid crystal properties with a mesophase temperature range of 90-101°C, exhibiting a clear columnar phase with carrier transport mobility measured at 1.09 × 10⁻² cm²V⁻¹s⁻¹ using time-of-flight methods [7].

The bifunctional nature of this compound enables its incorporation as a monomer in polymerization reactions or as a modifier for surface functionalization. The carboxylic acid group can form esters or amides with appropriate substrates, while the alkyl bromide undergoes nucleophilic substitution with a variety of nucleophiles, allowing sequential functionalization strategies. This versatility makes this compound particularly valuable in the design of structured materials with tailored properties including controlled hydrophobicity, self-assembly behavior, and specific interfacial characteristics [2].

The following diagram illustrates the major synthetic applications of this compound:

G BOA This compound App1 Pharmaceutical Applications BOA->App1 App2 Materials Science BOA->App2 Sub1 8-Mercaptooctanoic Acid (Lipoic Acid Precursor) App1->Sub1 Sub2 Lactone Intermediate (Naphthoquinone Synthesis) App1->Sub2 Sub3 Oligonucleotide Conjugates (Gene Regulation) App1->Sub3 Sub4 Discotic Liquid Crystals (Charge Transport Materials) App2->Sub4 Sub5 Polymer Functionalization (Surface Modification) App2->Sub5 Sub6 Cross-linking Reagents (Materials Synthesis) App2->Sub6

Troubleshooting and Optimization

Common Technical Issues

Several technical challenges may arise during the extraction and purification of this compound. Low recovery yields during extraction often result from incomplete acidification in the back-extraction step; the pH of the aqueous phase should be carefully adjusted to 2-3 using concentrated HCl to ensure complete protonation of the carboxylate. Emulsion formation during liquid-liquid extraction can be mitigated by reducing agitation intensity, using larger separation volumes, or adding a small amount of saturated NaCl solution to break emulsions.

During purification, the low melting point (35-37°C) of this compound may complicate handling, particularly in warm laboratory environments. This can be addressed by conducting crystallizations and filtrations in temperature-controlled rooms or using chilled apparatus. For column chromatography, streaking or tailing on TLC may occur due to the acidic nature of the compound; this is effectively addressed by including 0.1-1% acetic acid in the mobile phase to suppress ionization [6].

Quality Issues and Solutions

Purity discrepancies in the final product often originate from incomplete removal of starting materials or side products from the synthesis. If recrystallization fails to achieve the desired purity, a sequential approach employing column chromatography followed by recrystallization typically provides material of >99% purity. Discoloration of the product, often appearing as yellowing, can result from oxidative degradation or metal contamination; treatment with activated carbon during recrystallization or inclusion of a chelating agent such as EDTA in the extraction process can address this issue.

Spectroscopic anomalies in NMR characterization may include broadening of carboxylic acid proton signals and water contamination in hygroscopic samples. These issues are resolved by thorough drying of the sample and using anhydrous deuterated solvents with minimal water content. For quantitative applications requiring exact concentration determination, Karl Fischer titration should be performed to establish accurate water content, with acceptable levels typically below 0.5% w/w.

Conclusion

This compound represents a valuable bifunctional synthetic intermediate with diverse applications in pharmaceutical research, materials science, and chemical biology. The extraction and purification protocols outlined in this document provide reliable methods for obtaining high-quality material suitable for most research applications. The compound's unique combination of carboxylic acid and terminal alkyl bromide functionalities enables diverse chemical transformations, while its eight-carbon chain provides optimal physical properties for many biological and materials applications.

As research continues to explore new applications for functionalized fatty acid derivatives, the importance of reliable protocols for handling compounds like this compound becomes increasingly significant. The methods described herein balance efficiency, practicality, and safety considerations to support researchers in leveraging the full potential of this versatile building block. Future developments may include more sustainable extraction methods, immobilized derivatives for combinatorial chemistry applications, and expanded use in the synthesis of complex molecular architectures.

References

8-Bromooctanoic acid in poly(biphenylene alkylene) polymers

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Properties

8-Bromooctanoic acid is a halogenated fatty acid that serves as a versatile building block in organic synthesis and materials science. Its structure, featuring a bromine atom at the terminal carbon of an eight-carbon chain, makes it particularly valuable for chain extension and polymer functionalization through various coupling reactions [1] [2].

The table below summarizes the key physicochemical properties of this compound:

Table 1: Physicochemical properties of this compound

Property Value/Specification Reference
CAS Number 17696-11-6 [1] [2] [3]
Molecular Formula C₈H₁₅BrO₂ [1] [3]
Molecular Weight 223.11 g/mol [3]
Assay (Purity) ≥97% [1]
Melting Point 35-37 °C [1]
Boiling Point 147-150 °C at 2 mmHg [1]

Experimental Protocols

Protocol 1: Synthesis of 8-Mercaptooctanoic Acid from this compound

This protocol describes the conversion of this compound to 8-mercaptooctanoic acid, a key intermediate in the biosynthesis of lipoic acid and for creating thiol-functionalized surfaces or polymers [1].

Materials:

  • This compound (1.0 eq)
  • Thiourea (1.1 eq)
  • Sodium hydroxide (NaOH, 2.5 eq)
  • Hydrochloric acid (HCl) for acidification
  • Ethanol or methanol as solvent

Procedure:

  • Thiourea Complex Formation: Dissolve this compound (e.g., 10 g, 44.8 mmol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser. Add thiourea (3.75 g, 49.3 mmol) and heat the mixture under reflux for 4-6 hours. The formation of an isothiouronium salt is expected.
  • Hydrolysis to Thiol: Cool the reaction mixture to room temperature. Add an aqueous NaOH solution (2.5 M, 45 mL) carefully and reflux for an additional 2 hours to hydrolyze the salt.
  • Acidification and Isolation: Cool the mixture and carefully acidify to pH ~2-3 using concentrated HCl, which will release the free thiol. Extract the product using dichloromethane (3 × 50 mL).
  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 8-mercaptooctanoic acid can be purified by recrystallization or column chromatography.
Protocol 2: Conjugation with Oligonucleotides (TFOs)

This method outlines how this compound can be used as a crosslinker to attach triple helix-forming oligonucleotides (TFOs) to various inhibitors or reporter molecules [1].

Materials:

  • This compound
  • Amino-modified oligonucleotide (TFO)
  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling reagents
  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Purification columns or HPLC system

Procedure:

  • Activation: Activate the carboxylic acid group of this compound by dissolving it in anhydrous DMF and adding DCC (1.1 eq). Stir the mixture at 0°C for 30 minutes, then at room temperature for 1-2 hours. Precipitated dicyclohexylurea (DCU) can be removed by filtration.
  • Conjugation: Add the activated acid solution dropwise to a solution of the amino-modified TFO in an appropriate buffer (e.g., 0.1 M carbonate buffer, pH 9.0). Maintain the reaction pH between 8.5 and 9.5.
  • Reaction Monitoring: Allow the reaction to proceed for 12-24 hours at 4°C with gentle stirring. Monitor the conjugation efficiency by analytical HPLC.
  • Purification: Purify the conjugate using reversed-phase HPLC or size-exclusion chromatography to separate the modified oligonucleotide from unreacted starting materials.

Graphviz Workflow Diagrams

Synthetic Pathway for this compound Derivatives

The following DOT code generates a flowchart visualizing the two primary synthetic applications of this compound as described in the protocols.

G start This compound route1 Reaction with Thiourea start->route1 route2 Activation with DCC start->route2 int1 Isothiouronium Salt route1->int1 int2 Activated Ester route2->int2 prod1 8-Mercaptooctanoic Acid int1->prod1 Hydrolysis prod2 TFO-Inhibitor Conjugate int2->prod2 Coupling with Amino-Modified TFO

Diagram 1: Synthetic pathways for this compound derivatives.

Polymer Functionalization Workflow

While specific details for poly(biphenylene alkylene) polymers are unavailable, this generic DOT code illustrates a potential polymer modification workflow using this compound as a functionalization agent.

G polymer Polymer Backbone (e.g., Poly(biphenylene alkylene)) functionalized Functionalized Polymer polymer->functionalized bromo This compound bromo->functionalized catalyst Coupling Catalyst catalyst->functionalized Facilitates properties Modified Properties: - Enhanced Solubility - Bioactivity - Self-Assembly functionalized->properties

Diagram 2: Conceptual polymer functionalization workflow.

Safety and Handling

This compound is classified as a dangerous good and requires careful handling [3]. It causes severe skin burns and eye damage [1]. Personal protective equipment (PPE) including eyesields, faceshields, and gloves is essential. Use type P3 (EN 143) respirator cartridges when there is a risk of aerosol formation [1]. For transportation, it is classified as a combustible corrosive hazardous material (Storage Class Code 8A) [1].

Supplier Information and Pricing

Table 2: Commercial availability of this compound

Supplier Catalog Number Quantity Price (USD) Lead Time
Sigma-Aldrich 257583 Not specified Not specified Not specified
Santa Cruz Biotechnology sc-207197 10 g $290.00 Not specified
Santa Cruz Biotechnology sc-207197A 50 g $540.00 Not specified
Santa Cruz Biotechnology sc-207197B 100 g $800.00 Not specified
Shandong Ranhang Chemical Not specified Not specified Not specified Not specified

Conclusion

This compound is a valuable bifunctional reagent for chemical synthesis. While its documented applications include preparing biochemical intermediates and conjugating oligonucleotides [1], its potential in polymer chemistry—particularly for modifying poly(biphenylene alkylene)s—remains an area for further research. The provided protocols and visualization tools offer a foundation for exploring these applications.

References

8-Bromooctanoic acid handling precautions gloves eyeshields

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Properties

Property Specification
CAS Number 17696-11-6 [1] [2] [3]
Molecular Formula C₈H₁₅BrO₂ [1] [2] [3]
Molecular Weight 223.11 g/mol [1] [2] [3]
Purity >97.0%(T) [2] [3]
Physical State White to Orange to Green powder to lump (solid below 35°C) [3]
Melting Point 35°C to 39°C / 35-37°C (lit.) [2] [3]
Boiling Point 147-150 °C/2 mmHg (lit.) [2] [3]

Hazards and Handling Precautions

Aspect Precautionary Measures
Hazard Classification Causes severe skin burns and eye damage (Skin Corr. 1B, Eye Dam. 1) [2] [3].
Personal Protective Equipment (PPE) Eyeshields, Faceshields, Gloves, and type P3 (EN 143) respirator cartridges [2] [3].
Engineering Controls Use only in a chemical fume hood [4].
General Hygiene Wash thoroughly after handling. Wash contaminated clothing before reusing [4].
Storage Store in a cool, dry, well-sealed container away from oxidizing agents and bases. Recommended storage: Refrigerated (0-10°C) [3].
Transport Information UN 3261, Class 8 (Corrosive), Packing Group III [3].

Key Experimental Applications and Protocols

8-Bromooctanoic acid is primarily used as a cross-linking reagent [2]. Its bromo terminus allows for further functionalization, making it a versatile building block in organic synthesis.

Application 1: Synthesis of 8-Mercaptooctanoic Acid

This derivative is a key intermediate in the biosynthesis of lipoic acid [2].

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve this compound (1.0 equiv) in an appropriate anhydrous solvent, such as dimethylformamide (DMF).
  • Thiolation: Add a slight excess of thiourea or a salt like potassium thioacetate. Stir the reaction mixture at room temperature or under mild heating (e.g., 50-60°C), monitoring by TLC until completion.
  • Work-up and Purification: Once the reaction is complete, carefully pour the mixture into ice water. Extract the product using a suitable organic solvent (e.g., ethyl acetate). Purify the crude 8-mercaptooctanoic acid via flash chromatography or recrystallization.
  • Safety Note: This reaction should be conducted in a well-ventilated fume hood. Wear appropriate PPE, including gloves and eyeshields, due to the potential for generating malodorous thiol compounds [2].
Application 2: Conjugation of Triple Helix-Forming Oligonucleotides (TFOs)

The compound can be used to attach TFOs to other molecular inhibitors [2].

Protocol:

  • Activation: First, activate the carboxylic acid group of this compound using a common coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent.
  • Conjugation: Add the activated acid to a solution containing the oligonucleotide of interest. The reaction likely proceeds via nucleophilic substitution or amide bond formation.
  • Purification: The final conjugate is typically purified using techniques such as reverse-phase HPLC or gel electrophoresis to remove unreacted starting materials and by-products [2].

The workflow for handling and applying this compound in these contexts can be summarized as follows:

Start Start Experiment PPECheck Verify PPE: Gloves, Eyeshields Start->PPECheck HoodCheck Confirm Fume Hood Operation PPECheck->HoodCheck Weigh Weigh this compound HoodCheck->Weigh App1 Synthesis of 8-Mercaptooctanoic Acid Weigh->App1 App2 Conjugation with Oligonucleotides (TFOs) Weigh->App2 Purify Purification & Analysis App1->Purify App2->Purify Clean Decontaminate Work Area Purify->Clean End Experiment Complete Clean->End

Storage and Disposal

  • Storage: Keep the container tightly sealed and store in a refrigerated (0-10°C) environment [3]. Keep away from strong oxidizing agents and bases [5].
  • Spill Management: In case of a spill, wear complete protective gear. Mix the spill with an inert absorbent material like sand, sweep it up, and place it in a tightly closed container for disposal as hazardous waste [4].
  • Disposal: Arrange for disposal through a licensed company in accordance with all local, state, and national regulations [4].

References

8-Bromooctanoic acid purity improvement GC analysis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting GC Retention Time Drift

Retention time drift is a common challenge in GC analysis. The table below summarizes the primary causes and their solutions to help you diagnose and resolve these issues efficiently.

Problem Area Specific Issue Recommended Solution
Mobile Phase/ Carrier Gas Change in composition or unstable flow [1] Ensure mobile phase is properly prepared; keep carrier gas flowing continuously, even during idle periods [2].
Column Contamination from sample matrix [1] Flush column with strong solvent (e.g., THF, DMSO); use a guard column [1].
Column Inadequate equilibration [1] Allow 10-20 column volumes of mobile phase for equilibration; longer if additives are used [1].
Column Hydrophobic collapse (100% water mobile phase) [1] Re-wet stationary phase with organic-rich mobile phase, then re-equilibrate [1].
Instrument Contaminated injector/syringe [2] Clean or replace the split vent line/trap; check syringe for residue and switch to a PTFE-tip syringe if needed [2].
Instrument Flow changes after column clipping [2] Update the column length in the GC system and optimize the head pressure after maintenance [2].
Temperature Variation in column temperature [1] Ensure column temperature is stable and within the recommended range [1].

This systematic approach to troubleshooting can be visualized in the following workflow:

Start GC Retention Time Drift Step1 Check Instrument & Method Start->Step1 Begin Diagnosis Step2 Inspect Column Condition Step1->Step2 No Issue Found Sub1 Verify carrier gas flow stability Check column temperature Confirm mobile phase composition/pH Step1->Sub1 Step3 Evaluate Sample & Matrix Step2->Step3 No Issue Found Sub2 Flush with strong solvent Ensure adequate equilibration Check for hydrophobic collapse Step2->Sub2 Step4 Verify Post-Maintenance Setup Step3->Step4 No Issue Found Sub3 Clean injector/syringe Use guard column Apply sample prep (e.g., SPE) Step3->Sub3 Step5 Stable Retention Achieved Step4->Step5 Sub4 Update column length in system Recalibrate and optimize head pressure Step4->Sub4

Key Specifications of 8-Bromooctanoic Acid

For accurate GC analysis, it's crucial to know the expected physical properties of a pure this compound standard, as they serve as a key reference point.

Property Value Source
CAS Number 17696-11-6 [3] [4] [5]
Molecular Formula C₈H₁₅BrO₂ [3] [4] [5]
Molecular Weight 223.11 g/mol [5] [6]
Melting Point 35-37 °C (lit.) [3] [5] [6]
Boiling Point 147-150 °C at 2 mmHg (lit.) [3] [6]
Purity >97.0% [3] [6]
Appearance White to orange to green powder to lump [6]

Frequently Asked Questions (FAQs)

1. Why do my retention times shift during the initial injections of the day or after the instrument has been idle? This is often due to the system not being fully equilibrated. When a GC is idle, especially over a weekend, subtle environmental changes can affect the column.

  • Solution: Leave the carrier gas flowing at a low rate during idle periods. At the start of a sequence, run several conditioning injections (blanks or standards) to allow the system to stabilize before analyzing actual samples [2].

2. My peak areas are inconsistent, and the syringe seems to stick. What could be wrong? This typically points to a contamination issue. Residue from non-volatile or semi-volatile components in your samples can build up on the syringe needle or in the inlet.

  • Solution: Regularly clean or replace the syringe. If sticking persists, check and clean the split vent line and trap. Switching to a syringe with a PTFE (Teflon) tip can also improve performance [2].

3. After I clipped my GC column to remove contamination, the retention times for heavier compounds changed significantly. Why? Trimming the column changes its physical length, which directly affects the carrier gas flow dynamics and pressure. Heavier compounds, which spend more time in the stationary phase, are more sensitive to these changes.

  • Solution: Always update the new column length in your GC instrument's method software. After updating, it is critical to recalibrate the electronic pressure control and potentially re-optimize the head pressure to ensure consistent linear velocity [2].

References

8-Bromooctanoic acid yield optimization ester hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Ester Hydrolysis: Core Principles & Setup

Ester hydrolysis is the chemical process of cleaving an ester into a carboxylic acid (or its salt) and an alcohol using water, typically catalyzed by a dilute acid or base [1] [2]. The table below compares the two primary methods.

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification)
Catalyst Dilute strong acid (e.g., H₂SO₄, HCl) [1] [2] Dilute strong base (e.g., NaOH, KOH) [1] [2]
Reaction Type Reversible equilibrium [1] [3] Irreversible [1] [2]
Primary Product Carboxylic Acid + Alcohol [1] Carboxylate Salt + Alcohol [1] [2]
Key Consideration Requires a large excess of water to drive equilibrium towards products [1] The base stoichiometrically consumes the acid product, preventing reversal [1]

A standard experimental protocol for alkaline hydrolysis, which is often preferred for its irreversibility, involves heating the ester under reflux with a dilute sodium hydroxide (NaOH) solution [1] [2]. After the reaction, the alcohol can often be distilled off. If the free carboxylic acid (like 8-bromooctanoic acid) is desired, a strong acid like dilute HCl or H₂SO₄ is added to the mixture to protonate the carboxylate salt [1].

The workflow below summarizes the general optimization process.

Start Start: Ester Hydrolysis Optimization Step1 Define Objective: Free Acid or Salt? Start->Step1 Step2 Choose Method: Acid vs. Base Hydrolysis Step1->Step2 Step3 Optimize Parameters: Catalyst, Temp, Time, Solvent Step2->Step3 Step4 Monitor Reaction: TLC or In-situ NMR Step3->Step4 Step5 Isolate & Purify Product Step4->Step5 Step6 Analyze Yield & Purity Step5->Step6 Step6->Step3 Yield Low

Troubleshooting Guide & FAQs

Here are solutions to common problems that can affect yield during hydrolysis.

Q1: My reaction yield is low. What are the main factors to optimize?
  • Excess of Reagent: For acid-catalyzed hydrolysis, use a large excess of water to shift the reversible equilibrium toward the products [1]. For base-catalyzed hydrolysis, ensure a sufficient stoichiometric excess of the hydroxide base to drive the irreversible reaction to completion [1].
  • Reaction Completion: Always heat the reaction under reflux to prevent the loss of volatile components and ensure complete reaction. Using an excess of sodium hydroxide solution helps ensure no ester remains [1].
  • Product Loss during Work-up: If you are isolating the free acid after alkaline hydrolysis, carefully acidify the mixture with a strong acid like dilute HCl on a cold bath to precipitate the product. Use chilled solvents during extraction to minimize losses [1].
Q2: How can I accurately monitor the reaction progress to prevent under- or over-reaction?

Traditional methods like Thin-Layer Chromatography (TLC) are effective. For a more advanced and precise approach, Nuclear Magnetic Resonance (NMR) Spectroscopy can be used for real-time, in-situ monitoring.

  • Protocol for Real-Time NMR Monitoring: A benchtop NMR spectrometer can be equipped with a flow chemistry module connected directly to the reaction vessel. The reaction mixture is continuously pumped through the NMR flow cell, allowing a spectrum (e.g., ¹H or ¹⁹F) to be recorded at short intervals (e.g., every 20 seconds) [4].
  • Application: This technique allows you to observe the disappearance of reactant peaks (e.g., the ester) and the appearance of product peaks (e.g., the acid) in real-time. This data can be used to generate concentration curves and determine kinetic parameters, enabling precise determination of the reaction endpoint and optimization of conditions for maximum yield [4].
Q3: I am working with complex or valuable substrates. Are there high-throughput methods for optimization?
  • While this specific technique is advanced, the principle is highly relevant: it demonstrates a powerful framework for rapidly testing a wide array of parameters (catalysts, solvents, concentrations) in parallel to find the optimal conditions for a reaction much faster than traditional one-variable-at-a-time approaches [5].

Advanced Techniques for Reaction Analysis

For deep optimization, moving beyond basic monitoring is key.

Technique Primary Application Key Benefit for Yield Optimization
NMR Reaction Monitoring [4] Real-time analysis of reaction mixture. Provides direct, quantitative data on reactant consumption and product formation kinetics.
¹⁹F NMR-based Screening [5] Simultaneous analysis of multiple substrates or conditions. Dramatically increases efficiency for testing variables like catalyst, solvent, and temperature.

The logical relationship and workflow for applying these advanced techniques is as follows:

Problem Challenge: Need for High-Throughput Optimization Solution Solution: Multi-Substrate Screening Problem->Solution Method Technique: 19F NMR Analysis Solution->Method Outcome Outcome: Rapidly obtain yield data & isomer ratios for 21 reactions Method->Outcome

References

8-Bromooctanoic acid side reactions minimization

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical Properties and Handling

Understanding the inherent properties of 8-Bromooctanoic acid (CAS 17696-11-6) is the first step in troubleshooting side reactions. The table below summarizes key characteristics gathered from supplier documentation and chemical databases [1] [2] [3].

Property Specification / Value Implication for Experimentation
Molecular Formula C8H15BrO2 [1] [2] [3] -
Molecular Weight 223.11 g/mol [1] [2] [3] -
Melting Point 35-37 °C (lit.) [2] [3] Compound may be a low-melting solid; temperature control is crucial.
Boiling Point 147-150 °C at 2 mmHg (lit.) [2] Confirms thermal sensitivity; high-temperature reactions risk decomposition.
Stability & Incompatibilities Incompatible with strong oxidizing agents, strong bases [2] [3] Critical for minimizing side reactions: avoid basic conditions that can promote hydrolysis or elimination.
Storage Conditions Sealed in a dry container at room temperature [2] Prevents exposure to moisture (hydrolysis) and atmospheric contaminants.
Hazard Statements H314: Causes severe skin burns and eye damage [1] [3] Requires careful personal protection and handling to ensure safety.

Potential Strategies for Minimizing Side Reactions

While not specific to this compound, the following general principles can guide your experimental design. The workflow below outlines a logical approach to troubleshooting.

cluster_strategies Control Strategies Start Observed Side Reactions Step1 Analyze Reaction Pathway: • Nucleophilic substitution • Elimination • Thermal decomposition Start->Step1 Step2 Identify Critical Parameters: • Temperature • pH / Basicity • Solvent • Presence of Nucleophiles Step1->Step2 Step3 Implement Control Strategies Step2->Step3 S1 Temperature Control: • Use lower temperatures • Avoid prolonged heating Step4 Re-test and Optimize S2 Condition Control: • Maintain neutral/acidic pH • Use anhydrous solvents • Control reactant addition rate S3 Purification: • Purify starting material • Use mild purification methods • Store product correctly S3->Step4

Based on the workflow, here are specific actions you can take:

  • Control Temperature Carefully: The listed boiling point suggests thermal lability [2]. Perform reactions at the lowest effective temperature and avoid prolonged heating to prevent decomposition.
  • Avoid Basic Conditions: The compound is incompatible with strong bases [2] [3]. Basic conditions can catalyze the hydrolysis of the carboxylic acid group or induce elimination reactions at the carbon-bromine bond, generating octenoic acid derivatives.
  • Ensure Anhydrous Environment: The bromo-alkane moiety can be susceptible to nucleophilic substitution, including by water (hydrolysis) [4]. Use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) for reactions where the bromine is intended to be a leaving group.
  • Purify the Starting Material: If the commercial this compound has degraded, purification by recrystallization or other methods before use can improve reaction outcomes. One source mentions it can form a "crystalline powder" [2].

References

8-Bromooctanoic acid storage stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Storage Conditions

The table below summarizes the key identification and stable storage information for 8-Bromooctanoic acid.

Property Description
CAS Number 17696-11-6 [1] [2] [3]
Molecular Formula C₈H₁₅BrO₂ [1] [4] [3]
Molecular Weight 223.11 g/mol [4] [2] [3]
Melting Point 35-37 °C (lit.) [1] [3]
Physical State (at RT) Solid (below ~35°C) [1] [3]
Recommended Storage Room temperature (below melting point) [3]
Stability Stable under recommended conditions [3]
Major Incompatibilities Strong oxidizing agents, strong bases [3]

Stability Issues & Troubleshooting

This section addresses common stability problems, their causes, and solutions.

Q1: The compound has liquefied or appears oily. What happened?

  • Problem: The storage temperature is at or above the compound's melting point (35-37°C) [1] [3].
  • Solution: Immediately move the container to a cooler environment. The compound should re-solidify upon cooling. Assess the storage area for heat sources (e.g., ovens, direct sunlight). For long-term storage, ensure the ambient temperature remains consistently below 35°C.

Q2: My reaction yields are low, and I suspect the this compound has degraded.

  • Problem: The carboxylic acid and bromoalkyl groups can react with incompatible materials.
  • Solution:
    • Check for Incompatibilities: Ensure the compound has not been contacted with strong oxidizing agents or strong bases, as these can cause decomposition [3].
    • Verify Solvent Choice: Use anhydrous solvents if the reaction is sensitive to water. The bromo group can be susceptible to displacement in protic solvents over time.
    • Run an Assay: Use analytical techniques like NMR [4] to check the compound's purity before use in critical experiments.

Q3: What are the critical safety precautions for handling this material?

  • Problem: this compound is a hazardous chemical.
  • Solution:
    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including eyes shields, face shields, gloves, and suitable protective clothing [1] [3].
    • Hazard Statements: The compound is corrosive and causes severe skin burns and eye damage (Hazard Statement H314) [3].
    • Storage Class: It is classified as a Combustible, Corrosive hazardous material [1].

Experimental Handling & Storage Workflow

The following diagram outlines the standard procedure for storing and using this compound to ensure its stability.

Start Start: Receive/Weigh This compound CheckTemp Check Ambient Temperature (Ensure < 35°C) Start->CheckTemp Store Store in Sealed Container at Room Temperature CheckTemp->Store Weigh Weigh in Fume Hood Wear Full PPE Store->Weigh Incompat Check for Incompatibilities: Strong Oxidizers, Strong Bases Use Proceed with Experiment Incompat->Use Weigh->Incompat Reseal Reseal Container Tightly and Return to Storage Use->Reseal Reseal->Weigh Next Use

Frequently Asked Questions

Q: Can this compound be stored in a refrigerator at 4°C? A: Yes, refrigeration is acceptable and can provide an additional safety margin, especially in warm laboratories. Ensure the container is tightly sealed to prevent absorption of moisture.

Q: Is this compound light-sensitive? Does it need to be stored in amber glass? A: The search results do not specify light sensitivity as a major concern. However, as a general good practice for long-term storage of organic compounds, protection from light is recommended.

Q: What is the shelf life of this product? A: When stored correctly in a cool, dry place, away from incompatibilities, this compound is a stable compound and should have a long shelf life [3]. Always inspect the material for any changes in physical state before use.

Q: Are there any special disposal considerations? A: Yes. Due to its corrosive nature and bromine content, it must not be disposed of down the drain. Consult your institution's hazardous waste management guidelines for proper disposal as halogenated organic waste.

References

8-Bromooctanoic acid corrosion prevention storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 8-Bromooctanoic Acid

The table below summarizes the key identifiers and physical properties of this compound from the technical data sheets [1] [2] [3].

Property Details
CAS Number 17696-11-6 [1] [2] [3]
Molecular Formula C₈H₁₅BrO₂ [2] [3]
Molecular Weight 223.11 g/mol [2] [3]
Common Name 8-Bromocaprylic acid [1] [2]
Melting Point 35-37 °C [1] [3]
Boiling Point 147-150 °C at 2 mmHg [1] / 316.0 °C at 760 mmHg [3]
Appearance Not specified in search results
Quality 97% [1]

Safety, Storage, and Handling

This compound is classified as corrosive and requires stringent safety measures to prevent personal injury and environmental contamination [1] [3].

Hazard and Safety Information
  • Hazard Statements: H314 - Causes severe skin burns and eye damage [3].
  • Safety Precautions: The following personal protective equipment (PPE) is recommended [1] [3]:
    • Eye and Face Protection: Eyeshields and faceshields.
    • Hand Protection: Gloves.
    • Respiratory Protection: Use a respirator with type N100 (US) or type P3 (EN 143) cartridges, especially in poorly ventilated areas.
  • Signal Word: Danger [1] [3].
Storage Guidelines
  • Storage Classification: Store as a Combustible, Corrosive material [1].
  • Hazard Class: 8 (Corrosive) [3].
  • Transport Identification: RID/ADR: UN 3261, Packaging Group III [3].
  • Environmental Hazard: Water Pollution Class (WGK) 3 - Highly hazardous to water [1] [3].

Frequently Asked Questions (FAQs)

Q1: What are the primary research applications of this compound?

It is primarily used as a cross-linking reagent and a chemical intermediate in organic synthesis. Specific applications include [1]:

  • As a precursor in the biosynthesis of lipoic acid to prepare 8-mercaptooctanoic acid.
  • To attach triple helix-forming oligonucleotides (TFOs) to other inhibitor molecules during their synthesis.
Q2: Is this compound used as a corrosion inhibitor?

Based on the available search results, there is no direct evidence that this compound is used as a corrosion inhibitor. The literature discusses "green corrosion inhibitors" and general inhibitor classifications, but does not mention this specific compound in that context [4] [5]. Its documented use is as a synthetic reagent in biochemistry and organic chemistry [1].

Q3: What should I do if this compound comes into contact with skin or eyes?

Immediate action is critical. The safety data sheet (SDS) advises to flush with plenty of water and seek medical attention immediately [3].

Experimental Workflow for Safe Handling

The diagram below outlines the critical steps for safely storing and preparing to handle this compound.

cluster_prep Preparation Phase cluster_storage Storage & Retrieval Start Start: Plan to Use This compound Step1 Review Safety Data Sheet (SDS) Start->Step1 Step2 Select Appropriate PPE: - Eyeshields/Faceshields - Gloves - Respirator (if needed) Step1->Step2 Step3 Ensure Access to Emergency Eye Wash and Shower Step2->Step3 Step4 Retrieve from Designated Corrosive Storage Area Step3->Step4 Step5 Inspect Container for Damage Step4->Step5 End Proceed with Experiment Step5->End

Troubleshooting Common Scenarios

  • Scenario: The compound has solidified at room temperature.

    • Cause and Solution: The melting point is 35-37°C [1] [3]. Gently warm the container in a controlled manner (e.g., in a warm water bath below 37°C) to re-liquefy it. Do not use excessive heat.
  • Scenario: You need to find more detailed safety information.

    • Action: Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer for the specific batch you are using. The SDS contains comprehensive information on hazards, first-aid measures, and fire-fighting procedures.

References

8-Bromooctanoic acid reaction temperature control 0°C

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data and Handling Summary

The table below summarizes the core physical and chemical properties of 8-Bromooctanoic acid (CAS 17696-11-6) relevant for experimental planning.

Property Specification / Value Reference / Source
CAS Number 17696-11-6 [1] [2] [3]
Molecular Formula C₈H₁₅BrO₂ [2] [3] [4]
Molecular Weight 223.11 g/mol [2] [5] [4]
Melting Point 35-37 °C (lit.) [1] [2] [3]
Boiling Point 147-150 °C at 2 mmHg (lit.) [1] [2] [4]
Appearance Off-white to white crystalline powder [2] [4] [6]
Water Solubility Slightly soluble [2] [4]
Storage Sealed in dry, at room temperature [2]
Hazard Classification Causes skin and serious eye damage (Corrosive) [1] [3]

Experimental Protocol: Temperature-Controlled Hydrolysis

One search result provides a direct example of a synthesis procedure where the reaction mixture is maintained at 0°C [2]. This procedure involves the hydrolysis of ethyl 8-bromooctanoate to produce this compound.

Synthesis of this compound from Ethyl 8-Bromooctanoate

The following workflow outlines the detailed experimental steps, with temperature control being a critical aspect of the process.

G Start Start Reaction Setup Step1 Add NaOH dropwise to ethyl 8-bromooctanoate in ethanol Start->Step1 Step2 Stir reaction mixture at 0°C for 5 hours Step1->Step2 Step3 Acidify mixture with 1M HCl solution Step2->Step3 Step4 Extract with ethyl acetate (3 x 10 mL) Step3->Step4 Step5 Wash combined organic layers with NaHCO₃ and NaCl solutions Step4->Step5 Step6 Dry organic layer over Na₂SO₄ Filter and concentrate Step5->Step6 End Obtain this compound (97% yield) Step6->End

Key Steps Explained:

  • Reaction Setup: A 1M sodium hydroxide (NaOH) solution is added slowly and dropwise to a solution of the starting material, ethyl 8-bromooctanoate, in ethanol [2].
  • Critical Temperature Control: The reaction mixture is stirred at 0°C for 5 hours to complete the hydrolysis reaction [2].
  • Work-up: After the reaction is complete, the mixture is acidified with 1M hydrochloric acid (HCl) and the product is extracted multiple times with ethyl acetate. The combined organic layers are then washed with saturated sodium bicarbonate and sodium chloride solutions to purify the product [2].
  • Isolation: The final organic layer is dried over anhydrous sodium sulfate. After filtration to remove the drying agent, the solvent is removed under reduced pressure to yield this compound as a colorless oil in a reported 97% yield [2].

Safety and Troubleshooting Guide

Personal Protective Equipment (PPE): Always wear suitable eyesields, faceshields, gloves, and protective clothing when handling this compound [1] [2] [3].

Common Issues and Solutions:

Issue Possible Cause Suggested Solution
Low Product Yield Incomplete reaction or inefficient extraction. Ensure precise temperature control at 0°C for the full 5 hours [2]. Perform multiple extractions with ethyl acetate [2].
Product Decomposition Exposure to strong oxidizing agents or strong bases [2] [3]. Ensure compatibility with other reagents in your system. Store away from such substances.
Handling Difficulties Compound is corrosive and can cause burns [1] [3]. Always use the recommended PPE in a properly functioning fume hood.

Key Applications in Research

This compound is primarily used as a versatile cross-linking reagent and building block in organic synthesis [1]. Specific applications include:

  • Precursor to other compounds: It can be used to prepare 8-mercaptooctanoic acid, which is involved in the biosynthesis of lipoic acid [1] [2].
  • Bioconjugation: It is used to attach triple helix-forming oligonucleotides (TFOs) to inhibitors [1].
  • General organic synthesis: It serves as a raw material for synthesizing pesticide intermediates, organic catalysts, and surfactants [4] [6].

References

Synthesis and Acidification Procedure for 8-Bromooctanoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The following methodology outlines the synthesis of 8-Bromooctanoic acid from its ester precursor, ethyl 8-bromooctanoate. The key acidification step with HCl is integral to this process [1].

General Procedure [1]:

  • Hydrolysis: A 1M sodium hydroxide (NaOH) solution (3.98 mL) was added dropwise to a solution of ethyl 8-bromooctanoate (1.0 g, 3.98 mmol) in ethanol (10 mL). The reaction mixture was stirred at 0°C for 5 hours.
  • Acidification: Upon completion, the reaction mixture was acidified with 1M hydrochloric acid (HCl) solution.
  • Extraction & Work-up: The acidified mixture was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with saturated sodium bicarbonate solution and brine (saturated sodium chloride solution). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield This compound as a colorless oil (0.86 g, 97% yield).

The workflow below summarizes this experimental procedure.

Start Start: Ethyl 8-Bromooctanoate in Ethanol A Add 1M NaOH Stir at 0°C for 5h Start->A B Hydrolysis Complete A->B C ACIDIFICATION Add 1M HCl B->C D Extract with Ethyl Acetate C->D E Wash Organic Layer (NaHCO₃ & NaCl) D->E F Dry, Filter, Concentrate E->F End Product: this compound (97% Yield) F->End

Chemical Properties & Handling

For your reference during the procedure, here are the key properties and safety information for this compound.

Property Value / Specification Source
CAS Number 17696-11-6 [2] [1] [3]
Molecular Formula C₈H₁₅BrO₂ [1] [4] [3]
Molecular Weight 223.11 g/mol [1] [4] [3]
Melting Point 35-37 °C (lit.) [2] [1] [3]
Boiling Point 147-150 °C/2 mmHg (lit.) [2] [1]
Quality & Purity 97% [2] [1] [4]
Handling & Safety Information
Hazard Statements H314: Causes severe skin burns and eye damage. [1] [4] [3]
Personal Protective Equipment (PPE) Eyeshields, Faceshields, Gloves, type P3 (EN 143) respirator cartridges. [2]
Storage Store in a cool, dry place in a well-sealed container. Store away from oxidizing agents and bases. [1] [4]

Troubleshooting FAQs

Based on the procedure, here are some potential issues and solutions:

  • How do I know if the acidification step is complete? Acidification is typically complete when the aqueous layer reaches a pH of approximately 2-3. You can check this using pH paper. In the described procedure, adding 1M HCl until the solution is acidic is sufficient.

  • The product is an oil and won't solidify. What should I do? The literature notes that the pure compound has a melting point of 35-37°C [2] [1]. It is normal for it to be an oil at or above room temperature. You can try inducing crystallization by cooling the product in an ice bath and seeding it with a small crystal if available.

  • My yield is lower than expected. What could be the cause? Ensure the reaction mixture is kept at 0°C during hydrolysis to minimize side reactions. Also, perform the extraction with ethyl acetate thoroughly (three times, as in the procedure) to recover all product from the aqueous layer.

References

8-Bromooctanoic Acid: Core Chemical & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the fundamental properties of a compound is crucial for all experimental procedures, from storage to reaction setup. The key data for 8-Bromooctanoic acid is summarized in the table below.

Property Value
CAS Number 17696-11-6 [1] [2] [3]
Molecular Formula C₈H₁₅BrO₂ [1] [4] [3]
Molecular Weight 223.11 g/mol [1] [4] [3]
Appearance Off-white to cream crystalline powder [1] [3] [5]
Melting Point 35-41 °C [1] [3] [5]
Boiling Point 147-150 °C at 2 mmHg [1] [3]
Density ~1.324 g/cm³ [1]
Flash Point >110 °C [3] [5]
Water Solubility Slightly soluble [4] [3]
pKa 4.77 (Predicted) [3]
Storage Conditions Sealed in dry, at room temperature [3]

Common Synonyms:

  • 8-Bromocaprylic acid [1] [3]
  • omega-Bromocaprylic acid [1] [4]
  • Octanoic acid, 8-bromo- [1] [5]

Frequently Asked Questions & Troubleshooting

Here are solutions to some common issues you might encounter while working with this compound.

Q1: How can I synthesize this compound from its ester precursor? A common and efficient method involves the basic hydrolysis of Ethyl 8-bromooctanoate [3].

  • Procedure:
    • Dissolve Ethyl 8-bromooctanoate (e.g., 1.0 g, 3.98 mmol) in ethanol (e.g., 10 mL) [3].
    • Slowly add a 1M sodium hydroxide solution (e.g., 3.98 mL) dropwise to the stirred solution at 0°C [3].
    • Continue stirring the reaction mixture at 0°C for approximately 5 hours [3].
    • After completion, acidify the mixture with 1M hydrochloric acid [3].
    • Extract the product with ethyl acetate (e.g., 3 x 10 mL) [3].
    • Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate [3].
    • Filter and concentrate under reduced pressure to obtain this compound as a colorless oil or solid with a high yield (e.g., 97%) [3].

Q2: The compound appears as an oil during purification instead of a solid. What should I do? This is normal based on its low melting point. The reported melting point is 35-37°C, so it can melt at or even below room temperature [3] [5].

  • Solution: To solidify the material, place the container in an ice bath or refrigerator. The compound should crystallize into an off-white powder [1] [3].

Q3: What are the critical safety precautions for handling this compound? this compound is corrosive [2] [3] [5].

  • Hazard Statements: Causes severe skin burns and eye damage (H314) [4] [5].
  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection [3].
  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed or in case of skin contact, seek medical attention [3].
  • Storage: Store in a cool, dry place in a well-sealed container. Keep away from strong oxidizing agents and strong bases [4].

Q4: What is the primary application of this compound in research? This compound is primarily used as a versatile building block in organic synthesis [6] [4]. Its structure features a carboxylic acid and a terminal bromine, making it a valuable precursor for constructing more complex molecules. It is used in pharmaceutical research and the synthesis of other compounds, such as 8-Mercaptooctanoic acid [6] [4].

Experimental Workflow: Synthesis from Ester Precursor

The diagram below outlines the key steps for synthesizing this compound from Ethyl 8-bromooctanoate.

G Start Start: Ethyl 8-bromooctanoate in Ethanol Step1 Add 1M NaOH dropwise at 0°C with stirring Start->Step1 Step2 Stir at 0°C for ~5 hours (Hydrolysis Reaction) Step1->Step2 Step3 Acidify with 1M HCl Step2->Step3 Step4 Liquid-Liquid Extraction with Ethyl Acetate Step3->Step4 Step5 Wash Organic Layer (NaHCO₃ and Brine) Step4->Step5 Step6 Dry over Na₂SO₄ Filter Step5->Step6 Step7 Concentrate under Reduced Pressure Step6->Step7 End End: Obtain This compound Step7->End

Information Gaps and Further Research

The current search results do not detail the use of this compound as an extraction solvent. Its applications are centered on its role as a reactant or synthetic intermediate [6] [4].

To proceed with your work, you may need to:

  • Investigate Alternative Solvents: Consider searching for specialized extraction solvents like supercritical CO₂, which is effective for removing residual solvents from sensitive active pharmaceutical ingredients (APIs) [7].
  • Consult Specialized Databases: Deeper research into chemical engineering literature or patents on solvent extraction might provide more relevant information on bromoalkane applications.

References

8-Bromooctanoic acid drying methods sodium sulfate

Author: Smolecule Technical Support Team. Date: February 2026

8-Bromooctanoic Acid Overview & Handling

The table below summarizes the key properties of this compound for easy reference [1] [2] [3].

Property Specification / Value
CAS Number 17696-11-6 [1] [2]
Molecular Formula C8H15BrO2 [1] [2]
Molecular Weight 223.11 g/mol [1] [2]
Melting Point 35-37 °C (lit.) [1] [2] [3]
Boiling Point 147-150 °C at 2 mmHg (lit.) [1] [2] [3]
Form White to cream crystalline powder or off-white powder [1] [2]
Water Solubility Slightly soluble in water [1] [2]
Storage Sealed in dry, at room temperature [1] [2]

Safety Information: This compound is corrosive and causes severe skin burns and eye damage [1] [3] [4]. When handling, always wear appropriate Personal Protective Equipment (PPE) including eyeshields, faceshields, gloves, and suitable protective clothing [1] [3].

Synthesis & Role of Sodium Sulfate

While a direct drying method is not documented, one synthesis procedure for this compound shows the specific role of sodium sulfate. The general procedure for synthesizing this compound from ethyl 8-bromooctanoate is as follows [1] [2]:

  • Hydrolysis: A solution of ethyl 8-bromooctanoate in ethanol is treated with 1M sodium hydroxide solution at 0°C for 5 hours [1] [2].
  • Work-up: After the reaction is complete, the mixture is acidified with 1M hydrochloric acid and extracted with ethyl acetate [1] [2].
  • Drying Step: The combined organic layers are dried over anhydrous sodium sulfate [1] [2]. In this context, anhydrous sodium sulfate is used as an inert drying agent to remove traces of water from the organic solution before the final step [5].
  • Isolation: The solution is filtered to remove the sodium sulfate and then concentrated under reduced pressure to afford this compound as a colorless oil in high yield [1] [2].

The workflow of this synthesis and work-up procedure can be visualized as follows:

start Start: Ethyl 8-Bromooctanoate step1 Hydrolysis with NaOH in Ethanol at 0°C start->step1 step2 Acidification with HCl and Extraction step1->step2 step3 Dry Organic Layer with Anhydrous Sodium Sulfate step2->step3 step4 Filter to Remove Sodium Sulfate step3->step4 end Concentrate to Get this compound step4->end

Frequently Asked Questions

Q: What is the primary application of this compound in research? A: It is commonly used as a cross-linking reagent and a key synthetic intermediate. For example, it can be used to prepare 8-mercaptooctanoic acid or to attach functional groups to inhibitors [1] [3] [4].

Q: Why is anhydrous sodium sulfate used in organic synthesis work-ups? A: Anhydrous sodium sulfate is a widely used, inexpensive, and chemically inert drying agent. It efficiently removes small amounts of water from organic solutions by absorbing it into its crystal lattice, leaving the desired organic compound in a dry solution [5].

Q: How should I store this compound? A: It should be stored sealed in a dry container at room temperature to maintain its stability [1] [2].

Troubleshooting Guidance

Since a standard operating procedure for drying the compound itself is not available, here is a logical approach you could consider and validate in your lab:

  • Consult Authoritative Sources: Check the safety data sheets (SDS) from major suppliers like Sigma-Aldrich [3] or Thermo Scientific [4] for any specific handling or purification notes.
  • Apply General Principles: Based on its properties, you could dissolve the crude compound in a dry, water-immiscible solvent (like ethyl acetate or chloroform, in which it is slightly soluble [1]) and add a small amount of anhydrous sodium sulfate. Swirl the mixture and observe if the sodium sulfate clumps. If it does, add more until it flows freely, indicating the water has been absorbed.
  • Verify Purity: After filtration, confirm the success of the drying process using analytical techniques such as Karl Fischer titration for water content.

References

8-Bromooctanoic acid concentration reduced pressure

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Safety Overview

The table below summarizes the key physical properties and safety information for 8-Bromooctanoic acid, which is crucial for planning any experimental procedure [1] [2] [3].

Property Value / Description
CAS Number 17696-11-6 [1] [3] [4]
Molecular Formula C8H15BrO2 [1] [3] [4]
Molecular Weight 223.11 g/mol [1] [3] [4]
Appearance Off-white to white crystalline powder [1] [3]
Melting Point 35-37 °C [1] [2] [3]
Boiling Point 147-150 °C at 2 mmHg [1] [2] [3]
Flash Point >110 °C [1] [3]
Water Solubility Slightly soluble [1] [3]
Hazard Statements H314: Causes severe skin burns and eye damage [2] [4] [5]
Safety Notes Corrosive; incompatible with strong oxidizing agents and strong bases [1] [3] [4].

General Handling & Concentration Guidance

Based on its physical properties, here are the key considerations for handling and concentrating this compound:

  • Equipment Temperature Setting: The boiling point of 147-150 °C at 2 mmHg is your primary reference for a rotary evaporator or other distillation apparatus [1] [2] [3]. Setting the water bath temperature slightly above this range (e.g., 155-160 °C) should be sufficient while avoiding excessive heat.
  • Material Compatibility: Ensure all equipment (e.g., seals, tubing) is compatible with corrosive carboxylic acids.
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eyeshields, and suitable protective clothing [1] [2] [4].
  • Stability: The compound is stable but combustible. Ensure that your vacuum source is properly trapped to prevent corrosive vapors from damaging the pump [1] [3].

Troubleshooting Common Issues

While specific guides weren't available, you might encounter these general issues when working with similar compounds:

  • Low Recovery or No Distillate
    • Cause: Insufficient heat or vacuum.
    • Check: Confirm the vacuum pressure is at the required level (e.g., 2 mmHg) and that the heating bath temperature is adequate.
  • Product Decomposition
    • Cause: Excessive heating temperature.
    • Check: Lower the bath temperature to the minimum needed for the solvent to distill smoothly. The high boiling point suggests good thermal stability at its distillation temperature.
  • Poor Vacuum Pressure
    • Cause: System leaks or contaminated vacuum pump oil.
    • Check: Inspect all seals and connections for the rotary evaporator. Service the vacuum pump if necessary.

Experimental Workflow for Concentration

The following diagram outlines the general decision-making process for concentrating this compound using reduced pressure, based on standard lab practice and the compound's properties.

Start Start Concentration Setup CheckApparatus Check Rotary Evaporator Start->CheckApparatus SetParams Set Parameters: Bath: ~155-160°C Pressure: ~2 mmHg CheckApparatus->SetParams BeginProcess Begin Concentration SetParams->BeginProcess CheckStability Monitor Process for Stability BeginProcess->CheckStability Troubleshoot Encountered Issue? CheckStability->Troubleshoot Troubleshoot->CheckApparatus Yes Success Concentration Complete Troubleshoot->Success No

References

8-Bromooctanoic acid neutralization titration purity verification

Author: Smolecule Technical Support Team. Date: February 2026

Supplier Specifications for 8-Bromooctanoic Acid

Property / Source Tokyo Chemical Industry (TCI) [1] [2] Sigma-Aldrich [3] Thermo Scientific (via Fisher Sci) [4] Santa Cruz Biotechnology [5]
CAS RN 17696-11-6 17696-11-6 17696-11-6 17696-11-6
Purity >97.0%(T), min. 97.0% (Neutralization titration) 97% 95% Lot-specific (See C of A)
Appearance White to Orange to Green powder to lump Information missing Information missing Information missing
Melting Point 35.0 to 39.0 °C 35-37 °C (lit.) 37°C to 41°C Information missing
Boiling Point 150 °C/2 mmHg 147-150 °C/2 mmHg (lit.) 147°C to 150°C (2 mmHg) Information missing
Price (Example) $270.00 (25 g) [1] Information missing $280.68 (10 g) [4] $290.00 (10 g) [5]

General Principles of Neutralization Titration

While specific methodologies are not detailed in the search results, neutralization titration is a standard analytical technique. Here is a generalized workflow for determining the purity of a carboxylic acid like this compound using this method:

G start Start: Prepare Acid Sample step1 1. Accurately weigh a known mass of the acid sample start->step1 step2 2. Dissolve in a suitable solvent (e.g., water, ethanol) step1->step2 step3 3. Add a few drops of phenolphthalein indicator step2->step3 step4 4. Titrate with a standardized solution of strong base (e.g., NaOH) until a faint pink endpoint step3->step4 step5 5. Record the volume of base used step4->step5 calc Calculate Purity step5->calc end End: Obtain Purity % calc->end

The purity is calculated based on the mole ratio between the acid and the base (1:1 for monoprotic acids). The formula is:

Purity (%) = (V_b × C_b × M_w) / (m_s × 10) × 100%

Where:

  • V_b = Volume of base consumed (mL)
  • C_b = Molar concentration of base (mol/L)
  • M_w = Molar mass of this compound (223.11 g/mol) [1] [3] [6]
  • m_s = Mass of the sample (g)

Application Notes & Safety

  • Key Applications: The search results highlight its use as a cross-linking reagent and a building block in organic synthesis. It can be used to prepare other compounds like 8-mercaptooctanoic acid and is involved in the synthesis of oligonucleotide-inhibitor conjugates [3] [4].
  • Handling and Safety: This compound is corrosive and requires careful handling.
    • Hazard Statements: Causes severe skin burns and eye damage (H314) [1] [4] [2].
    • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection [1] [3] [2].
    • Storage: Store in a cool, dry place in a well-sealed container, away from oxidizing agents and bases. Some suppliers recommend refrigerated storage (0-10°C) [1] [4] [2].

References

8-Bromooctanoic acid NMR spectroscopy characterization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 8-Bromooctanoic Acid

The table below summarizes the basic identifying information and physicochemical properties for this compound.

Property Value / Description
CAS Number 17696-11-6 [1] [2] [3]
Molecular Formula C8H15BrO2 [1] [2] [4]
Molecular Weight 223.11 g/mol [1] [2] [4]
Melting Point 35-37 °C (lit.) [2] [4]
Boiling Point 147-150 °C at 2 mmHg (lit.) [2] / 316.0 °C at 760 mmHg [4]
SMILES C(CCCCCCBr)(=O)O [1] or OC(CCCCCCCBr)=O [2]
InChI Key BKJFDZSBZWHRNH-UHFFFAOYSA-N [1] [2]
Hazard Statements H314 (Causes severe skin burns and eye damage) [4]

NMR Spectral Data

The core data available from the search results is a proton NMR spectrum (1H NMR) [1]. The provided data is in the form of a mass spectrum listing mass-to-charge ratios (m/z) and relative abundances, not the interpretable NMR spectrum with chemical shifts in parts per million (ppm) that would show the hydrogen environment of the molecule [1].

How to Interpret an NMR Spectrum

Since the specific NMR peak data is not fully detailed in the search results, the following explains the general principles of interpreting a 1H NMR spectrum, which you can apply when you obtain the experimental data for this compound [5].

  • Chemical Shift (δ): This value, measured in parts per million (ppm), indicates the electronic environment of a proton. It helps identify the type of chemical group (e.g., protons near a carboxylic acid group appear around 11-12 ppm, while alkyl chain protons typically appear between 0.9-1.7 ppm) [5].
  • Integration: The area under a peak or set of peaks is proportional to the number of protons contributing to that signal. For example, a signal with three times the area of another represents three protons versus one [5].
  • Multiplicity (Splitting): The splitting pattern of a signal (e.g., singlet, doublet, triplet) follows the n+1 rule. A proton coupled to 'n' equivalent adjacent protons will have its signal split into 'n+1' peaks. This reveals information about the number of protons on neighboring carbon atoms [5].

Experimental Workflow for NMR Characterization

The following diagram outlines the key steps involved in characterizing a compound like this compound via NMR spectroscopy, from sample preparation to data analysis.

Start Start: Sample Preparation A Dissolve purified compound in deuterated solvent Start->A B Transfer to NMR tube A->B C Load sample into NMR spectrometer B->C D Acquire NMR spectrum C->D E Process FID signal (Fourier Transform) D->E F Analyze spectrum: - Chemical Shift - Integration - Multiplicity E->F End End: Structural Verification F->End

Steps in the NMR Characterization Workflow:

  • Sample Preparation: The compound must be highly purified. It is dissolved in a deuterated solvent, which allows the spectrometer to lock onto the signal and provides a signal for internal referencing [5].
  • Data Acquisition: The sample is placed in a strong, stable magnetic field within the NMR spectrometer. A radiofrequency pulse is applied, and the resulting signal, called the Free Induction Decay (FID), is recorded [5].
  • Data Processing: The raw FID data, a complex time-domain signal, is converted into a readable frequency-domain spectrum through a mathematical process called Fourier Transformation [5].
  • Spectral Analysis: The final spectrum is interpreted by analyzing the chemical shift, integration, and multiplicity of the signals to deduce the molecular structure [5].

Important Considerations & Common Challenges

  • Peak Alignment: Fluctuations in experimental conditions like pH, temperature, and ionic strength can cause small shifts in peak positions across different spectra. Computational alignment methods (e.g., correlation optimized warping, interval correlation shifting) are often used as a preprocessing step in comparative metabolomic studies to correct for this [6].
  • Instrument Performance: For confident structural elucidation, especially of unknown compounds, the performance of the NMR spectrometer is critical. Key metrics include sensitivity (signal-to-noise ratio) and resolution (sharpness of peaks). Higher magnetic field strengths (e.g., 80 MHz vs. 60 MHz) generally provide better resolution and sensitivity [7].

Research Applications and Next Steps

This compound is cited as a useful cross-linking reagent in synthetic chemistry. It can be used to prepare other compounds like 8-mercaptooctanoic acid or to attach functional groups to inhibitors [2].

To proceed with your research, I suggest you:

  • Source the Spectrum: Search for "17696-11-6 1H NMR" in specialized spectral databases to find a full, interpretable spectrum.
  • Consult Experimental Literature: Look for published papers that synthesized and used this compound, as their experimental section will likely contain its NMR characterization data.
  • Perform the Experiment: If possible, running your own NMR sample is the most direct way to obtain the data.

References

8-Bromooctanoic acid cross-linking efficiency evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 8-Bromooctanoic Acid

The table below summarizes the key identifiers and physical properties of this compound as reported in the search results [1] [2] [3].

Property Description
CAS Number 17696-11-6 [1] [4] [2]
Molecular Formula C8H15BrO2 [1] [4] [2]
Molecular Weight 223.11 g/mol [4] [2] [3]
Quality/Purity 97% [1], 95% [3]
Common Synonyms 8-Bromocaprylic Acid [1] [4] [2]
Melting Point 35-37 °C (lit.) [1] [2] [5]
Boiling Point 147-150 °C at 2 mmHg (lit.) [1] [2] [6]
Appearance Off-white to white crystalline powder [2] [5]
Solubility Slightly soluble in water; soluble in chloroform and methanol [2] [3]

Known Applications and Handling

While direct efficiency data is unavailable, the search results note several uses and critical handling information:

  • Primary Applications: this compound is identified as a cross-linking reagent [1] [2]. It can be used to prepare 8-mercaptooctanoic acid (relevant for lipoic acid biosynthesis) and to attach triple helix-forming oligonucleotides (TFOs) to inhibitors [1] [3].
  • Safety and Storage: The compound is classified as corrosive (Causes severe skin burns and eye damage) and requires careful handling with personal protective equipment (PPE) like gloves and eyeshields [1] [3] [5]. It should be stored sealed in a dry place at room temperature, away from strong oxidizing agents and bases [2] [3].

A Roadmap for Your Evaluation

To construct the comparison guide you need, here is a suggested pathway for gathering the necessary data, since it is not available in the current search results. The diagram below outlines this experimental workflow.

Start Define Cross-linking Application Step1 1. Select Alternative Reagents (e.g., other bromoalkanoic acids) Start->Step1 Step2 2. Design Comparative Experiments (Reaction yield, kinetics, stability) Step1->Step2 Step3 3. Characterize Cross-linked Products (Spectroscopy, material properties) Step2->Step3 Step4 4. Quantify Efficiency Metrics Step3->Step4 End Publish Objective Comparison Guide Step4->End

  • Identify Key Alternatives for Comparison: To make your guide objective, you will need to select relevant alternative cross-linking reagents. These could include:

    • Other chain-length bromoalkanoic acids (e.g., 6-bromohexanoic acid, 11-bromoundecanoic acid).
    • Different types of cross-linkers, such as those with different reactive functional groups (e.g., NHS esters, maleimides).
  • Establish Experimental Protocols: For a fair comparison, you would need to design standardized experiments. The search results indicate that this compound can be used in synthesis [1] [3]. Key experiments could measure:

    • Reaction Yield: The conversion rate when used to synthesize a target molecule like 8-mercaptooctanoic acid.
    • Reaction Kinetics: The speed at which the cross-linking reaction occurs under controlled conditions (temperature, pH, concentration).
    • Product Stability: The thermal and hydrolytic stability of the resulting cross-linked product.
  • Source Missing Data: You can find the necessary experimental data through:

    • Specialized Scientific Databases: Search platforms like SciFinder, Reaxys, or PubMed for published papers on the use of this compound and its alternatives in synthesis.
    • Supplier Technical Data Sheets: Some chemical suppliers provide more detailed application notes and handling procedures.
    • Direct Inquiry: Contacting manufacturers and suppliers (several are listed in the search results [2] [6]) directly to inquire about any unpublished data or user reports.

References

8-Bromooctanoic acid fuel cell membrane performance testing

Author: Smolecule Technical Support Team. Date: February 2026

Established Materials for Fuel Cell Membranes

The performance of a fuel cell is heavily dependent on the proton exchange membrane (PEM). The table below summarizes the key characteristics of mainstream and alternative membrane materials, which serve as benchmarks for any new material, including ones that might be synthesized with 8-Bromooctanoic acid [1] [2] [3].

Membrane Type Key Material(s) Operating Temp. Pros Cons
Low-Temperature PEM [2] Perfluorosulfonic acid (e.g., Nafion) 80 - 100 °C High power density, quick start [2] Requires humidification, complex water management, low CO tolerance [2]
High-Temperature PEM [1] Phosphoric-acid-doped Polybenzimidazole (PBI) 160 - 200 °C No humidification needed, high CO tolerance, simpler system [1] [2] Higher platinum loading, lower power density, potential acid leakage [1] [2]
Alternative Polymers [3] Sulfonated hydrocarbon polymers Varies Potentially lower cost, tunable structure Often less durable than established materials

Key Performance Metrics & Testing Methods

To objectively compare a new membrane's performance, researchers evaluate it against a set of standard metrics through specific experimental protocols. The chemical this compound is described in a commercial chemical catalog as a cross-linking reagent [4]. If used in membrane fabrication, it would be critical to test the membrane's properties using these established methods.

Performance Evaluation Tests

The core of performance testing involves measuring the voltage output of the fuel cell under different current loads.

  • Polarization Curves: This is the most fundamental test. It involves measuring the voltage output of the fuel cell at a range of current densities. A better membrane will show a higher voltage at the same current density, indicating lower losses [5] [6].
  • Electrochemical Impedance Spectroscopy (EIS): This test helps diagnose the sources of performance loss (e.g., membrane resistance, reaction kinetics at the electrodes). A lower measured membrane resistance signifies better proton conductivity [5] [6].
  • Accelerated Stress Tests (ASTs): These tests rapidly simulate long-term operation to assess durability. One common method is start-stop cycling, where the fuel cell is repeatedly turned on and off. Performance degradation is then measured as voltage loss over a set number of cycles (e.g., -0.25 mV per cycle) [5].
  • In-situ Visualization: Advanced methods allow researchers to see inside an operating fuel cell. Using a transparent end plate, a high-speed camera can capture how water forms and is removed. Effective water management is crucial to prevent flooding, which blocks reactant gases and lowers performance [6].

The following diagram illustrates the workflow for a comprehensive fuel cell membrane performance test, integrating the key experiments described above.

G Start Membrane Sample Preparation A Initial Performance Test Start->A B Durability Assessment Start->B C In-situ Visualization Start->C P1 Polarization Curve A->P1 P2 Electrochemical Impedance Spectroscopy A->P2 P3 Accelerated Stress Testing (AST) B->P3 P5 Optical Visualization C->P5 P6 Water Management Analysis C->P6 End Performance Analysis & Reporting Data1 Voltage vs. Current Density P1->Data1 Generates Data2 Membrane Resistance P2->Data2 Generates P4 Start-Stop Cycling P3->P4 Data3 Voltage Degradation Rate P4->Data3 Quantifies Data4 Water Droplet Dynamics P5->Data4 Captures Data1->End Data2->End Data3->End Data4->End

How to Proceed with Your Research

Since this compound is not a standard material in this field, here are some suggestions for your research:

  • Investigate its Potential Role: As a cross-linking agent, this compound could theoretically be used to modify polymer structures in alternative membranes [4] [3]. Your research could focus on synthesizing a new membrane material using this compound and testing its properties.
  • Consult Broader Literature: You may find relevant studies in chemistry or polymer science databases that are not captured in general web searches. Look for research on using bromoalkanoic acids as intermediates in polymer synthesis.
  • Establish a Baseline: If you are conducting experiments, compare your membrane's performance directly against a commercial baseline like Nafion (for low-temperature PEM) or PBI-based membranes (for high-temperature PEM) using the testing protocols outlined above [1] [3].

References

8-Bromooctanoic acid alternative synthesis routes comparison

Author: Smolecule Technical Support Team. Date: February 2026

Available Synthesis Information

One source describes a synthesis procedure starting from ethyl 8-bromooctanoate [1]. The summary of the method is as follows:

  • General Procedure: A solution of ethyl 8-bromooctanoate in ethanol is treated with a 1M sodium hydroxide solution, added dropwise with stirring at 0°C for 5 hours. After the reaction is complete, the mixture is acidified with 1M hydrochloric acid and extracted with ethyl acetate. The organic layer is then washed with saturated sodium bicarbonate and saturated sodium chloride solutions, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 8-Bromooctanoic acid. The reported yield for this process is 97% [1].

The workflow for this synthesis and subsequent purification can be visualized as follows:

Start Ethyl 8-Bromooctanoate in Ethanol Step1 Add 1M NaOH Stir at 0°C for 5h Start->Step1 Step2 Acidify with 1M HCl Step1->Step2 Step3 Extract with Ethyl Acetate Step2->Step3 Step4 Wash with Sat. NaHCO₃ and Sat. NaCl Step3->Step4 Step5 Dry over Na₂SO₄ Filter Step4->Step5 End Concentrate under Reduced Pressure Step5->End

Basic Properties of this compound

The table below summarizes the fundamental chemical and physical properties of this compound gathered from the search results, which may be useful for researchers.

Property Value
CAS Number 17696-11-6 [2] [3] [4]
Molecular Formula C₈H₁₅BrO₂ [2] [3] [4]
Molecular Weight 223.11 g/mol [3] [4] [1]
Melting Point 35-37 °C (lit.) [2] [4] [1]
Boiling Point 147-150 °C/2 mmHg (lit.) [2] [1] or 316.0 °C/760 mmHg (calc.) [4] [5]
Density 1.3±0.1 g/cm³ [4] [5]
Flash Point >110°C [6] [1] or 136.8±23.2 °C (calc.) [4]
pKa 4.77±0.10 (Predicted) [1]
Safety Danger [2] [4]. Causes severe skin burns and eye damage (H314) [6] [5].

References

8-Bromooctanoic acid analytical chromatography methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 8-Bromooctanoic Acid

The table below summarizes the key identifiers and physical properties of this compound, which are essential for selecting a chromatographic method [1] [2] [3].

Property Description
CAS Number 17696-11-6 [1] [2] [3]
Molecular Formula C₈H₁₅BrO₂ [1] [2] [3]
Molecular Weight 223.11 g/mol [1] [2] [3]
Synonym 8-Bromocaprylic Acid [2] [3]
Melting Point 35-37 °C [1] [3]
Boiling Point 316.0 °C at 760 mmHg [3]
SMILES C(CCCC(=O)O)CCCBr [1]

A Framework for RP-HPLC Method Development

Since a direct method is unavailable, you can develop one. Reversed-Phase HPLC (RP-HPLC) is the most likely technique to succeed, as it is estimated to handle over 65% of all HPLC separations and is well-suited for molecules with some degree of hydrophobic character [4]. The following workflow outlines the key steps and decision points in this process.

Start Start RP-HPLC Method Development C1 Sample Prep & Injection Start->C1 D1 Dissolve in initial mobile phase. Filter to remove particulates. C1->D1 C2 Column & Stationary Phase (C8 or C18 Column) D2 Select a C8 or C18 column made from high-purity silica. C2->D2 C3 Mobile Phase Selection (e.g., Water/Acetonitrile with Acid Additive) D3 Start with a binary system: Water (or buffer) and Acetonitrile. Try a linear gradient from 5% to 95% organic. C3->D3 C4 Detection (UV Detection) D4 Use a UV detector. Set initial wavelength to 210 nm or based on compound's spectrum. C4->D4 D1->C2 D2->C3 D3->C4

The steps in the diagram are based on established RP-HPLC principles [4]:

  • Sample Preparation: The sample should be dissolved in the initial mobile phase composition and filtered to protect the column and ensure a reproducible, homogenous solution [4].
  • Column Selection: A C8 or C18 column is strongly recommended as a starting point for method development. These columns are versatile and suitable for a wide range of compounds [4].
  • Mobile Phase: A common starting point is a binary system of water and acetonitrile. A small amount of acid (e.g., formic or phosphoric acid) is often added to improve peak shape for ionizable compounds like acids [5]. You can begin with a gradient method (e.g., from 5% to 95% acetonitrile) to scout the separation before optimizing an isocratic method [5].
  • Detection: For this compound, which lacks a strong chromophore, a UV detector set to a low wavelength (e.g., 210 nm) can be used to detect the carbonyl group. Alternatively, a more universal detector like an Evaporative Light Scattering Detector (ELSD) could be considered, though it is not mentioned in the search results.

Suggestions for Finding a Specific Method

To obtain a detailed analytical method, you could try the following:

  • Search Specialized Databases: Look in scientific databases like SciFinder or Reaxys, which often contain curated methods and procedures from journal articles.
  • Review Synthetic Literature: The search results indicate that this compound is used as a synthetic intermediate [6]. The experimental sections of such papers might describe purification or analysis methods, such as Thin Layer Chromatography (TLC) conditions, which can be translated to HPLC.
  • Empirical Testing: Use the RP-HPLC framework above as a starting point for your own experimental optimization in the lab.

References

×

XLogP3

1.3

Melting Point

38.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

8-Bromooctanoic acid

Dates

Last modified: 08-15-2023

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